Fenbufen-d9
Description
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Properties
IUPAC Name |
4-oxo-4-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPRAICRBAOD-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C(=O)CCC(=O)O)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fenbufen-d9: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fenbufen-d9, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen. Its primary application in research is as an internal standard for the quantitative analysis of Fenbufen in biological matrices, particularly in pharmacokinetic and bioanalytical studies. This guide details the mechanism of action of Fenbufen, provides a detailed experimental protocol for its quantification using this compound, and presents relevant data in a clear, structured format.
Introduction to Fenbufen and this compound
Fenbufen is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily attributed to its active metabolites.[3] this compound is a stable isotope-labeled version of Fenbufen, where nine hydrogen atoms have been replaced by deuterium.[4][5] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.[6] The key properties of Fenbufen and this compound are summarized in the table below.
| Property | Fenbufen | This compound |
| Chemical Name | γ-oxo-[1,1'-biphenyl]-4-butanoic acid | γ-oxo-[1,1'-biphenyl-d9]-4-butanoic acid |
| CAS Number | 36330-85-5 | 1189940-96-2 |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₆H₅D₉O₃ |
| Molecular Weight | 254.28 g/mol | 263.34 g/mol |
| Primary Use | Non-steroidal anti-inflammatory drug (NSAID) | Internal standard in bioanalytical assays |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Fenbufen, like other NSAIDs, exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By blocking COX enzymes, Fenbufen effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[2][9]
The signaling pathway of prostaglandin synthesis and the inhibitory action of Fenbufen are illustrated in the following diagram.
Quantitative Analysis of Fenbufen using this compound
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It compensates for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision.
Experimental Workflow
A typical workflow for the analysis of Fenbufen in a biological matrix (e.g., plasma) using this compound as an internal standard is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis and Characterization of Deuterated Fenbufen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Deuterating Fenbufen
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that has been used to treat pain and inflammation.[1] Like many pharmaceuticals, Fenbufen undergoes extensive metabolism in the body, which can influence its efficacy, pharmacokinetic profile, and potential for adverse effects.[2][3] The primary metabolic pathways for Fenbufen involve reduction of the ketone group and hydroxylation of the biphenyl ring system.[3]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy used in drug development to alter the metabolic fate of a compound.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down metabolism at specific sites, potentially leading to:
-
Improved Pharmacokinetic Profile: Increased half-life and systemic exposure.
-
Enhanced Efficacy: A higher concentration of the active drug for a longer duration.
-
Reduced Formation of Unwanted Metabolites: Minimizing potential off-target effects or toxicity.
For Fenbufen, deuteration of the biphenyl rings could potentially hinder hydroxylation, a key metabolic pathway. PubChem lists a Fenbufen-d9 variant, indicating academic or commercial interest in this deuterated form.[5]
Synthesis of Fenbufen (Non-Deuterated)
The most common and well-established method for synthesizing Fenbufen is through the Friedel-Crafts acylation of biphenyl with succinic anhydride.[1][6]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Biphenyl
-
Succinic anhydride
-
Aluminum trichloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) solution (3%)
-
Ice
Procedure: [6]
-
To a three-necked round-bottom flask, add 30 mL of nitrobenzene.
-
With vigorous stirring, slowly add 8.1 g of aluminum trichloride.
-
Cool the solution to below 10°C in an ice bath.
-
In a separate mortar, grind together 4.5 g of biphenyl and 3.0 g of succinic anhydride.
-
Slowly add the powdered biphenyl and succinic anhydride mixture to the cooled nitrobenzene solution, maintaining the temperature below 10°C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., four days, as per some literature procedures).
-
Quench the reaction by carefully pouring the mixture into a beaker containing 60 g of ice and 10 mL of concentrated hydrochloric acid.
-
Remove the nitrobenzene solvent via steam distillation.
-
Cool the remaining aqueous solution in an ice bath to precipitate the crude product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from a hot 3% sodium carbonate solution. The product can be further purified by treatment with activated charcoal.
-
Acidify the hot, filtered solution with hydrochloric acid to precipitate the purified Fenbufen.
-
Filter the purified product, wash with water, and dry.
References
- 1. Fenbufen - Wikipedia [en.wikipedia.org]
- 2. Disposition and metabolism of fenbufen in several laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H14O3 | CID 46781566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
The Role of Fenbufen-d9 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Fenbufen-d9 as an internal standard in bioanalytical method development. By providing a stable, isotopically labeled analog of the analyte, this compound is instrumental in achieving accurate and precise quantification of Fenbufen and other structurally similar compounds in complex biological matrices. This guide delves into the core principles of its function, supported by detailed experimental protocols and data presentation, to offer a comprehensive resource for professionals in pharmaceutical research and development.
Core Principles: The Mechanism of Action of a Deuterated Internal Standard
The fundamental principle behind using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the unlabeled analyte, Fenbufen. The substitution of nine hydrogen atoms with deuterium atoms results in a molecule that behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.
This co-eluting, mass-differentiated standard serves as a reliable reference to correct for variations that can occur at various stages of the analytical process:
-
Sample Preparation: Losses of analyte during extraction, evaporation, and reconstitution are mirrored by the internal standard.
-
Chromatographic Separation: Any slight variations in retention time are tracked by the internal standard.
-
Mass Spectrometric Detection: The most critical role is in correcting for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound is affected by the matrix in the same way as Fenbufen, the ratio of their signals remains constant, ensuring accurate measurement.
In essence, this compound acts as a stable reference that experiences the same experimental variability as the analyte of interest. By measuring the ratio of the analyte response to the internal standard response, the variability is normalized, leading to significantly improved precision and accuracy of the analytical method.
Experimental Workflow and Logical Framework
The following diagrams illustrate the typical experimental workflow for a bioanalytical method using an internal standard and the logical basis for the effectiveness of a deuterated standard.
Caption: A typical bioanalytical workflow incorporating an internal standard.
Caption: The rationale for using a deuterated internal standard.
Exemplary Experimental Protocol: Determination of an Analyte in Human Plasma
While a specific validated method for Fenbufen using this compound is not publicly available, the following protocol for the determination of mycophenolic acid (MPA) using Fenbufen as an internal standard provides a detailed and representative example of the methodologies employed. This protocol can be adapted for the analysis of Fenbufen with this compound.
1. Sample Preparation
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (Fenbufen in methanol).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the LC-UV system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: Supelcosil LC-CN (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, 0.5M KH2PO4, and phosphoric acid (260:700:40:0.4, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 305 nm.
Data Presentation: Key Validation Parameters
The following tables summarize the essential quantitative data from a bioanalytical method validation, demonstrating the performance of the assay.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 40 µg/mL |
| Regression Equation | y = 0.1234x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Concentration (µg/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Intra-assay Accuracy (%Bias) | Inter-assay Accuracy (%Bias) |
| 0.3 (LQC) | 7.06 | 5.15 | +15.40 | +19.00 |
| 4.0 (MQC) | 2.50 | 2.80 | -5.72 | -8.82 |
| 25.0 (HQC) | 0.97 | 1.92 | +2.96 | +5.31 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery
| Analyte | Concentration (µg/mL) | Mean Recovery (%) |
| Mycophenolic Acid | 0.3 | 85.2 |
| 4.0 | 88.1 | |
| 25.0 | 87.5 | |
| Fenbufen (IS) | 15.0 | 83.0 |
Table 4: Stability
| Stability Condition | Concentration (µg/mL) | Mean Stability (%) |
| Freeze-Thaw (3 cycles) | 0.3 | 95.8 |
| 25.0 | 98.2 | |
| Short-Term (24h at RT) | 0.3 | 96.5 |
| 25.0 | 99.1 | |
| Long-Term (30 days at -20°C) | 0.3 | 94.3 |
| 25.0 | 97.6 |
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Fenbufen and other related compounds. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, provides a robust solution for mitigating analytical variability, particularly from matrix effects. The use of a deuterated internal standard is a critical component in the development of reliable and accurate bioanalytical methods, ensuring the integrity of pharmacokinetic and toxicokinetic data in drug development. The methodologies and validation data presented in this guide offer a practical framework for the implementation and understanding of this compound in a research and regulatory setting.
The Strategic Application of Deuterium Labeling to Fenbufen: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the concept of deuterium labeling as applied to the non-steroidal anti-inflammatory drug (NSAID) Fenbufen. While specific literature on the synthesis and pharmacokinetic profile of deuterated Fenbufen is not publicly available, this document provides a comprehensive overview of Fenbufen's metabolism and pharmacokinetics, laying the groundwork for understanding the potential impact of deuterium substitution. Furthermore, it details established synthetic routes for Fenbufen and discusses general methodologies for deuterium labeling that could be applied to its structure.
Introduction to Fenbufen and the Rationale for Deuterium Labeling
Fenbufen, chemically known as 4-(4-biphenylyl)-4-oxobutanoic acid, is a prodrug that is converted in the body to its active metabolite, biphenylacetic acid (BPAA).[1] Like other NSAIDs, its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The primary rationale for investigating the deuterium labeling of Fenbufen lies in the potential to modulate its metabolic fate, a strategy that has been successfully employed to enhance the pharmacokinetic profiles of other pharmaceuticals.[2][3] By selectively replacing hydrogen atoms with their heavier isotope, deuterium, at sites of metabolic activity, it is possible to slow down the rate of metabolic conversion due to the kinetic isotope effect.[3][4] This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile.
Metabolism and Pharmacokinetics of Fenbufen
Understanding the metabolic pathways of Fenbufen is crucial for identifying optimal positions for deuterium labeling. Following oral administration, Fenbufen is rapidly absorbed and undergoes extensive metabolism.[5] The major metabolic transformations involve the reduction of the ketone group and subsequent oxidations.
The primary metabolites of Fenbufen identified in humans and various animal species include:
-
γ-hydroxy(1,1'-biphenyl)-4-butanoic acid: Formed by the reduction of the ketone group of Fenbufen.[5][6]
-
(1,1'-biphenyl)-4-acetic acid (BPAA): The major active metabolite, formed through further metabolism.[5][6]
-
4'-hydroxy(1,1'-biphenyl)-4-acetic acid: A hydroxylated derivative of BPAA.[5]
-
γ,4'-dihydroxy(1,1'-biphenyl)-4-butanoic acid and β,γ-dihydroxy(1,1'-biphenyl)-4-butanoic acid: Further oxidation products found in urine.[5]
The plasma half-life of Fenbufen is approximately 10 hours.[7] The active metabolite, BPAA, is a potent inhibitor of prostaglandin synthesis.[1]
Quantitative Pharmacokinetic Data for Fenbufen
| Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Human | [5] |
| Plasma Half-life (t1/2) | ~10.26 hours | Human | [7] |
| Protein Binding | >98% | Human | [5] |
Potential Sites for Deuterium Labeling in Fenbufen
Based on the metabolic profile, several positions on the Fenbufen molecule could be targeted for deuterium labeling to potentially alter its pharmacokinetics. Strategic placement of deuterium could slow the conversion to various metabolites, thereby prolonging the circulation of the parent drug or its active metabolite.
dot
Caption: Metabolic pathway of Fenbufen highlighting key transformations.
Experimental Protocols
While a specific protocol for the synthesis of deuterated Fenbufen is not available in the published literature, this section provides a detailed, generalized protocol for the synthesis of Fenbufen itself, which could be adapted for the introduction of deuterium.
Synthesis of Fenbufen via Friedel-Crafts Acylation
The most common laboratory and industrial synthesis of Fenbufen involves the Friedel-Crafts acylation of biphenyl with succinic anhydride.[8]
dot
Caption: General workflow for the synthesis of Fenbufen.
Materials:
-
Biphenyl
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium carbonate (Na₂CO₃)
-
Activated charcoal (optional)
-
Ethanol or Glacial Acetic Acid (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer and a thermometer, dissolve anhydrous aluminum chloride in nitrobenzene with stirring. Cool the solution to below 10°C in an ice bath.[9]
-
Slowly add a mixture of biphenyl and succinic anhydride to the cooled solution while maintaining the temperature below 10°C.[9]
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time can be lengthy, up to several days.[9]
-
Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[9]
-
Remove the nitrobenzene solvent via steam distillation.[9]
-
Cool the remaining aqueous solution in an ice bath to precipitate the crude Fenbufen.
-
Collect the crude product by filtration and wash with cold water.[9]
-
For purification, dissolve the crude product in a hot dilute solution of sodium carbonate. Activated charcoal can be added to decolorize the solution.[9]
-
Filter the hot solution to remove insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 1 to precipitate the purified Fenbufen.[9]
-
Collect the purified Fenbufen by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or glacial acetic acid.
General Strategies for Deuterium Labeling
The introduction of deuterium into the Fenbufen structure could be achieved through several established methods:
-
Use of Deuterated Starting Materials: The most straightforward approach would be to use deuterated biphenyl or deuterated succinic anhydride in the Friedel-Crafts acylation. For example, commercially available deuterated benzene could be used to synthesize deuterated biphenyl.
-
Acid or Base-Catalyzed H/D Exchange: Protons on the aromatic rings or alpha to the carbonyl groups could potentially be exchanged with deuterium by treatment with a deuterated acid (e.g., D₂SO₄) or a deuterated base (e.g., NaOD in D₂O) under appropriate conditions.
-
Catalytic H/D Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂ gas or D₂O.[10][11]
The choice of labeling strategy would depend on the desired position of the deuterium atoms and the compatibility of the reagents with the functional groups in the Fenbufen molecule.
Conclusion
While the direct synthesis and pharmacokinetic evaluation of deuterated Fenbufen have not been reported in the accessible scientific literature, this guide provides the foundational knowledge necessary for such an investigation. By understanding the metabolic pathways of Fenbufen, researchers can strategically select positions for deuterium labeling to potentially enhance its therapeutic profile. The provided synthetic protocol for Fenbufen serves as a starting point for the development of a synthesis for its deuterated analogs. Future research into the deuterium labeling of Fenbufen could lead to the development of a new chemical entity with improved pharmacokinetic properties, potentially offering clinical advantages over the parent compound.
References
- 1. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of fenbufen in several laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenbufen - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. CN113979822A - A kind of preparation method of deuterated benzene compound - Google Patents [patents.google.com]
The Role of Fenbufen-d9 in NSAID Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Fenbufen-d9 as an internal standard in the metabolic studies of the non-steroidal anti-inflammatory drug (NSAID), Fenbufen. This document provides a comprehensive overview of Fenbufen's metabolic pathways, quantitative analytical methodologies, and detailed experimental protocols relevant to drug metabolism and pharmacokinetics (DMPK) studies.
Introduction to Fenbufen and the Significance of Deuterated Internal Standards
Fenbufen is a propionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1] It functions as a prodrug, with its therapeutic effects primarily attributed to its active metabolites.[2] Understanding the metabolic fate of Fenbufen is crucial for characterizing its efficacy and safety profile.
In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for accurate quantification of drugs and their metabolites in biological matrices. This compound, the deuterium-labeled analogue of Fenbufen, serves as an ideal internal standard for such studies. Its physicochemical properties are nearly identical to Fenbufen, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantitative data.
Metabolic Pathways of Fenbufen
The biotransformation of Fenbufen is extensive, primarily occurring in the liver. The metabolic cascade involves both Phase I and Phase II reactions, leading to the formation of several metabolites.
Phase I Metabolism: The initial phase of Fenbufen metabolism involves oxidation and reduction reactions, primarily mediated by the Cytochrome P450 (CYP450) family of enzymes. Based on the metabolism of other NSAIDs with similar structures, it is highly probable that CYP2C9 is a major contributor to the oxidative metabolism of Fenbufen.[3][4]
The key Phase I metabolites identified in human serum and urine include:
-
γ-hydroxy(1,1'-biphenyl)-4-butanoic acid: A major circulating metabolite.[5]
-
(1,1'-biphenyl)-4-acetic acid: Another primary active metabolite found in plasma.[5]
-
4'-hydroxy(1,1'-biphenyl)-4-acetic acid: Identified in urine.[5]
-
γ,4'-dihydroxy(1,1'-biphenyl)-4-butanoic acid: A urinary metabolite.[5]
-
β,γ-dihydroxy(1,1'-biphenyl)-4-butanoic acid: Also found in urine.[5]
Phase II Metabolism: Following Phase I transformations, Fenbufen and its metabolites can undergo conjugation reactions to increase their water solubility and facilitate excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common Phase II pathway for NSAIDs.[6][7] Fenbufen glucuronide has been shown to be a more potent inhibitor of mitochondrial ATP synthesis than the parent drug.[8]
The following diagram illustrates the proposed metabolic pathway of Fenbufen:
Quantitative Data from Pharmacokinetic Studies
The following tables summarize pharmacokinetic data for Fenbufen and its major metabolites in humans following a single oral dose. It is important to note that these historical data were generated using gas chromatography and HPLC methods without a deuterated internal standard.[5][9] The use of this compound in a modern LC-MS/MS assay would be expected to yield data with higher precision and accuracy.
Table 1: Pharmacokinetic Parameters of Fenbufen and its Major Metabolites in Human Plasma
| Compound | Cmax (µg/mL) | Tmax (h) | Half-life (h) |
| Fenbufen | 5.97 | 1.19 | 10.26 |
| γ-hydroxy-4-biphenylbutyric acid | Not Specified | ~2 | 10.07 |
| 4-biphenylacetic acid | Not Specified | ~2 | 9.95 |
Data from a single 600 mg oral dose in patients with rheumatoid arthritis.[9] Peak serum concentrations of total drug-related compounds were reached by 2 hours, at which time fenbufen accounted for only 11% of these substances.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments in Fenbufen metabolic studies, emphasizing the role of this compound.
Quantification of Fenbufen and its Metabolites in Human Plasma using LC-MS/MS with this compound Internal Standard
While a specific published method for Fenbufen utilizing this compound is not available, the following protocol is a representative example based on established methods for other NSAIDs.[10][11]
Objective: To accurately quantify the concentration of Fenbufen and its primary metabolites in human plasma.
Materials:
-
Fenbufen analytical standard
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Fenbufen and this compound in methanol (1 mg/mL).
-
Prepare a working standard solution of Fenbufen by serial dilution in 50:50 ACN:water to create calibration standards ranging from 1 to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in ACN.
-
Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Fenbufen working standard solution.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (this compound in ACN).
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate Fenbufen and its metabolites.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization: Electrospray Ionization (ESI), negative mode
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions (hypothetical, to be optimized):
-
Fenbufen: Q1/Q3 transition
-
This compound: Q1/Q3 transition (with a +9 Da shift from Fenbufen)
-
Metabolites: Specific Q1/Q3 transitions for each metabolite.
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Fenbufen in the unknown samples and QCs from the calibration curve using a weighted linear regression.
-
In Vitro Metabolic Stability of Fenbufen in Human Liver Microsomes
Objective: To determine the rate of metabolism of Fenbufen in human liver microsomes and to identify the metabolites formed.
Materials:
-
Fenbufen
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
This compound (for metabolite quantification)
Procedure:
-
Incubation:
-
Pre-warm a solution of HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Add Fenbufen to the HLM solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard (this compound).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS as described in section 4.1 to quantify the remaining Fenbufen and identify and quantify the formed metabolites.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Fenbufen remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
The following diagram outlines the general workflow for an in vitro metabolic stability assay:
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Fenbufen and its metabolites in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for obtaining reliable pharmacokinetic and metabolic data. The experimental protocols and metabolic pathways detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the disposition of Fenbufen and other NSAIDs. Future studies employing this compound will undoubtedly contribute to a more comprehensive understanding of its clinical pharmacology and safety profile.
References
- 1. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of non-steroidal anti-inflammatory drugs (NSAIDs) by Streptomyces griseolus CYP105A1 and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 7. xenotech.com [xenotech.com]
- 8. Inhibition of ATP synthesis by fenbufen and its conjugated metabolites in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: Comparative Pharmacological Profile of Fenbufen versus Fenbufen-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological properties of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen and its deuterated analog, Fenbufen-d9. While extensive data exists for Fenbufen, a prodrug valued for its anti-inflammatory, analgesic, and antipyretic effects, specific experimental data on this compound is not publicly available. This document, therefore, presents the established pharmacological profile of Fenbufen and offers a scientifically grounded, theoretical comparison for this compound. The comparison is based on the well-understood principles of the kinetic isotope effect and its impact on drug metabolism. This guide also includes detailed experimental protocols for the comparative evaluation of these two compounds and visual diagrams to elucidate signaling pathways and experimental workflows.
Introduction to Fenbufen and the Rationale for Deuteration
Fenbufen is a phenylalkanoic acid derivative that functions as a prodrug.[1] Its therapeutic effects are primarily mediated through its active metabolites.[2] The primary mechanism of action for Fenbufen's metabolites is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3] Fenbufen itself demonstrates minimal intrinsic activity on COX enzymes, which contributes to a lower incidence of gastrointestinal side effects compared to other NSAIDs.[1]
The development of this compound, a deuterated version of Fenbufen, is predicated on the "deuterium switch" strategy.[4] This approach involves the substitution of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5] For drugs metabolized by cytochrome P450 (CYP) enzymes, this can lead to a reduced rate of metabolism, potentially resulting in an extended half-life, increased systemic exposure, and a modified metabolite profile.[5][6]
Pharmacological Profile: Fenbufen vs. This compound
The following sections detail the known pharmacological properties of Fenbufen and the predicted profile of this compound.
Mechanism of Action
Fenbufen's anti-inflammatory, analgesic, and antipyretic activities are not direct but are the result of its conversion to active metabolites.[1] The principal active metabolite, biphenylacetic acid (BPAA), is a potent inhibitor of both COX-1 and COX-2 enzymes.[1] By inhibiting these enzymes, the conversion of arachidonic acid to prostaglandins is blocked.[3]
-
Fenbufen: A prodrug with little to no direct COX inhibitory activity.[1]
-
This compound: Expected to be a prodrug with a similar mechanism of action, with its anti-inflammatory effects being dependent on its conversion to deuterated active metabolites.
Pharmacokinetics
The pharmacokinetic profile of Fenbufen has been well-characterized in humans. The corresponding parameters for this compound are theoretical and based on the anticipated effects of deuteration.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Fenbufen | This compound (Predicted) |
| Absorption | Readily absorbed from the GI tract.[7] | Similar absorption profile expected. |
| Tmax (Time to Peak Plasma Concentration) | Approximately 2 hours.[7] | May be similar or slightly delayed. |
| Protein Binding | >98% bound to plasma proteins.[7] | Expected to be highly protein-bound. |
| Metabolism | Extensively metabolized in the liver to active metabolites, including biphenylacetic acid and γ-hydroxybiphenylbutanoic acid.[7] | The rate of metabolism is predicted to be slower due to the kinetic isotope effect, potentially leading to a higher parent drug to metabolite ratio. |
| Half-life | Approximately 10.26 hours.[8] | Potentially longer half-life due to decreased metabolic clearance. |
| Excretion | Primarily excreted in the urine as metabolites and their conjugates.[7] | The excretion profile is expected to be similar, though the rate may be altered. |
Pharmacodynamics
The pharmacodynamic properties of Fenbufen are linked to the activity of its metabolites.
Table 2: Comparative Pharmacodynamic Parameters
| Parameter | Fenbufen | This compound (Predicted) |
| COX-1 Inhibition (IC50) | 3.9 µM (for Fenbufen itself, though metabolites are more active).[9] | The intrinsic inhibitory activity of the deuterated metabolites on COX enzymes is expected to be similar to the non-deuterated counterparts. |
| COX-2 Inhibition (IC50) | 8.1 µM (for Fenbufen itself, though metabolites are more active).[9] | Similar to Fenbufen, the intrinsic activity of the deuterated metabolites is predicted to be comparable. |
| Anti-inflammatory Efficacy | Demonstrated efficacy in various animal models and clinical trials in rheumatoid arthritis and osteoarthritis.[9][10] | Potentially enhanced or more sustained efficacy due to prolonged exposure to active metabolites. |
| Analgesic and Antipyretic Effects | Effective in reducing pain and fever.[1] | Expected to have similar or potentially prolonged analgesic and antipyretic effects. |
Experimental Protocols for Comparative Analysis
To empirically determine the pharmacological profile of this compound relative to Fenbufen, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key comparative studies.
In Vitro COX Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC50) of Fenbufen, this compound, and their respective primary metabolites on COX-1 and COX-2.
Objective: To compare the in vitro COX inhibitory activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (Fenbufen, this compound, and their synthesized primary metabolites)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Appropriate buffers and reagents
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a multi-well plate, pre-incubate the COX-1 or COX-2 enzyme with each dilution of the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Efficacy Study (Carrageenan-Induced Paw Edema Model)
This widely used animal model assesses the acute anti-inflammatory activity of a compound.
Objective: To compare the in vivo anti-inflammatory effects and duration of action.
Materials:
-
Male Wistar rats (180-200g)
-
Carrageenan solution (1% in saline)
-
Test compounds (Fenbufen and this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (e.g., vehicle control, Fenbufen-treated, this compound-treated).
-
Administer the test compounds or vehicle orally at a predetermined dose.
-
After a specified time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Comparative Pharmacokinetic Study
This study would elucidate the differences in absorption, distribution, metabolism, and excretion between the two compounds.
Objective: To compare the pharmacokinetic profiles.
Materials:
-
Male Sprague-Dawley rats (200-250g) with cannulated jugular veins
-
Test compounds (Fenbufen and this compound)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single oral dose of Fenbufen or this compound to the rats.
-
Collect blood samples from the jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Extract the parent drug and its major metabolites from the plasma samples.
-
Quantify the concentrations of the analytes using a validated LC-MS/MS method.
-
Perform non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.).
Conclusion
Fenbufen is an established NSAID with a well-documented pharmacological profile, acting as a prodrug to deliver active COX-inhibiting metabolites. This compound represents a logical next-generation compound, designed to leverage the kinetic isotope effect to potentially improve upon the pharmacokinetic properties of the parent drug. While direct comparative data is currently unavailable, the theoretical advantages of deuteration—namely, a reduced rate of metabolism leading to an extended half-life and increased drug exposure—suggest that this compound could offer an improved therapeutic window. The experimental protocols detailed herein provide a clear roadmap for the necessary preclinical studies to empirically validate these theoretical benefits and fully characterize the pharmacological profile of this compound in comparison to Fenbufen. Such studies are crucial for any future clinical development of this deuterated compound.
References
- 1. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Overview of efficacy of fenbufen in rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Differences Between Fenbufen and Fenbufen-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Fenbufen and its deuterated analog, Fenbufen-d9. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the key distinctions between these two compounds, with a focus on their physicochemical properties, analytical applications, and metabolic pathways.
Core Physicochemical Differences
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class.[1] this compound is a stable, isotopically labeled version of Fenbufen, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution is the fundamental difference that dictates their distinct applications. While Fenbufen is the active pharmaceutical ingredient, this compound's primary role is as an internal standard in bioanalytical studies to ensure the accuracy and precision of Fenbufen quantification.[2]
The substitution of hydrogen with deuterium leads to a slight increase in molecular weight but does not significantly alter the chemical properties of the molecule. However, this mass difference is critical for their differentiation in mass spectrometry-based analytical methods.
Table 1: Comparison of Quantitative Data for Fenbufen and this compound
| Property | Fenbufen | This compound |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₆H₅D₉O₃ |
| Molecular Weight | 254.28 g/mol [3][4][5] | 263.34 g/mol [6] |
| CAS Number | 36330-85-5[3][7] | 1189940-96-2 |
| Appearance | White to off-white solid[3][5] | Not explicitly stated, but assumed to be a solid |
| Melting Point | 184-187 °C[7] | Not available |
| Water Solubility | 0.0121 mg/mL[8] | Not available |
| logP | 3.07[8] | Not available |
| pKa (Strongest Acidic) | 4.22[8] | Not available |
Mechanism of Action and Metabolism of Fenbufen
Fenbufen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4]
Upon administration, Fenbufen is metabolized in the liver to its active metabolites. The major metabolic pathway involves the reduction of the ketone group to a hydroxyl group, followed by further oxidation. The primary active metabolite is 4-biphenylacetic acid.
Role of this compound in Bioanalytical Methods
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it corrects for variations in sample preparation, chromatography, and ionization efficiency.
Since this compound has nearly identical chemical and physical properties to Fenbufen, it co-elutes during chromatography and experiences similar ionization and potential matrix effects. However, due to its higher mass, it can be distinguished from the unlabeled Fenbufen by the mass spectrometer. This allows for highly accurate and precise quantification of Fenbufen in complex biological matrices such as plasma, serum, and urine.
Experimental Protocol: Quantification of Fenbufen in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a representative experimental protocol for the quantitative analysis of Fenbufen in human plasma.
Materials and Reagents
-
Fenbufen analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.
Sample Preparation (Protein Precipitation Method)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Extend-C18, 2.1 mm x 100 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to initial conditions |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3500 V |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 9 L/min |
| Drying Gas Temperature | 350°C |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Fenbufen | 253.1 | 153.1 | 20 |
| This compound | 262.2 | 158.1 | 20 |
Data Analysis
The concentration of Fenbufen in the plasma samples is determined by calculating the peak area ratio of the analyte (Fenbufen) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known concentrations of Fenbufen standards versus their concentrations. The concentration of Fenbufen in the unknown samples is then interpolated from this calibration curve.
Conclusion
The key difference between Fenbufen and this compound lies in the isotopic labeling of the latter, which makes it an indispensable tool for the accurate and precise quantification of Fenbufen in biological matrices. While Fenbufen is the pharmacologically active compound, this compound serves as the ideal internal standard in bioanalytical assays, enabling robust and reliable pharmacokinetic and toxicokinetic studies. This guide has provided a detailed comparison of their properties and a representative experimental protocol to illustrate the practical application of this compound in a research setting.
References
- 1. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 2. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of the anti-inflammatory agent fenbufen and its metabolites in human serum and urine using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
Navigating the Isotope Effect: A Technical Guide to Deuterium-Substituted Fenbufen-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticipated isotope effects of deuterium substitution in Fenbufen-d9. Due to a lack of publicly available, direct comparative studies on this compound, this paper establishes a framework for understanding its potential pharmacokinetic profile based on the known metabolism of Fenbufen and the established principles of kinetic isotope effects.
Introduction to Deuterium Isotope Effects in Drug Development
Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope deuterium, has emerged as a strategic tool in drug development to enhance pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can significantly alter the metabolic fate of a drug, potentially leading to improved metabolic stability, a longer half-life, and a more favorable safety profile by reducing the formation of toxic metabolites.
Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body. Its therapeutic action is primarily attributed to its active metabolites. Therefore, understanding how deuteration might alter the formation of these metabolites is crucial for predicting the efficacy and safety of this compound.
Metabolic Pathways of Fenbufen
Fenbufen is a pro-drug that is metabolized to its active forms. The primary metabolic pathways include reduction and oxidation. In humans, the major circulating metabolites are γ-hydroxy(1,1'-biphenyl)-4-butanoic acid and (1,1'-biphenyl)-4-acetic acid.[1] Further transformation products, including hydroxylated and dihydroxylated species, have been identified in urine.[1] In various laboratory animals, a total of 11 metabolites have been characterized.[2]
Quantitative Data: Pharmacokinetic Parameters
While direct comparative data for this compound is unavailable, the following tables summarize the known pharmacokinetic parameters for Fenbufen in humans and provide a hypothetical, illustrative comparison for this compound. The hypothetical values for this compound are based on the expected reduction in metabolic clearance due to the kinetic isotope effect at the sites of deuteration.
Table 1: Pharmacokinetic Parameters of Fenbufen in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.19 h | [3] |
| Peak Plasma Concentration (Cmax) | 5.97 µg/mL | [3] |
| Plasma Half-Life (t½) | 10.26 h | [3] |
| Protein Binding | > 98% | [1] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Hypothetical Value | Rationale for Change |
| Time to Peak Plasma Concentration (Tmax) | ~1.2 h | Unlikely to be significantly affected by deuteration. |
| Peak Plasma Concentration (Cmax) | > 5.97 µg/mL | Reduced first-pass metabolism may lead to higher initial concentrations. |
| Plasma Half-Life (t½) | > 10.26 h | Slower metabolic clearance due to the kinetic isotope effect would extend the half-life. |
| Area Under the Curve (AUC) | Increased | A longer half-life and reduced clearance would result in greater overall drug exposure. |
| Metabolic Clearance (CL) | Decreased | The primary anticipated effect of deuteration, leading to slower elimination. |
Disclaimer: The data presented for this compound is purely illustrative and intended to guide research. Actual values must be determined through experimental studies.
Experimental Protocols
To empirically determine the isotope effects of deuterium in this compound, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Fenbufen and this compound in a controlled in vitro system.
Methodology:
-
Preparation of Microsomes: Liver microsomes from human and relevant animal species (e.g., rat, dog, monkey) are prepared through differential centrifugation of liver homogenates.
-
Incubation: Fenbufen and this compound are incubated separately with the liver microsomes in the presence of a NADPH-generating system at 37°C. A typical incubation mixture would contain:
-
Liver microsomes (e.g., 0.5 mg/mL protein)
-
Test compound (Fenbufen or this compound, e.g., 1 µM)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining parent compound (Fenbufen or this compound).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of Fenbufen and this compound in a relevant animal model.
Methodology:
-
Animal Model: A suitable animal model is selected (e.g., Sprague-Dawley rats). Animals are divided into two groups: one receiving Fenbufen and the other receiving this compound.
-
Dosing: A single oral dose of Fenbufen or this compound is administered to the respective groups.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via a cannulated vessel.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: Plasma concentrations of Fenbufen, this compound, and their major metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to determine key pharmacokinetic parameters, including Cmax, Tmax, t½, and AUC, using non-compartmental analysis.
Conclusion
While direct experimental data on the isotope effects of deuterium in this compound is not currently available, this technical guide provides a robust theoretical framework for researchers. Based on the known metabolic pathways of Fenbufen and the principles of kinetic isotope effects, it is anticipated that this compound will exhibit a slower rate of metabolism, leading to a longer half-life and increased overall drug exposure. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research into the pharmacokinetics and metabolic profile of this compound is warranted to fully elucidate its potential as a therapeutically improved agent.
References
Methodological & Application
Application Note: High-Throughput Quantification of Fenbufen in Human Plasma using Fenbufen-d9 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fenbufen in human plasma. Fenbufen-d9, a stable isotope-labeled analog, is employed as an internal standard (IS) to ensure accuracy and precision. The method utilizes a simple and efficient protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Fenbufen.
Introduction
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class, used for the management of pain and inflammation.[1] Accurate quantification of Fenbufen in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high selectivity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] This application note provides a detailed protocol for the extraction and quantification of Fenbufen in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Fenbufen and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple quadrupole mass spectrometer with an ESI source
-
C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm)
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenbufen and this compound by dissolving the appropriate amount of each standard in methanol.
Working Standard Solutions: Prepare serial dilutions of the Fenbufen stock solution in 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
LC Parameters:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to initial conditions |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fenbufen | 253.1 | 197.1 | 100 | 15 |
| This compound | 262.2 | 206.1 | 100 | 15 |
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Linearity and Sensitivity:
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for Fenbufen in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| Medium | 100 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| High | 1500 | < 7 | 98 - 102 | < 9 | 97 - 103 |
Recovery and Matrix Effect:
The extraction recovery of Fenbufen was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat standards. The use of this compound effectively compensated for any matrix-induced signal suppression or enhancement.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | ~ 85 | < 15 |
| Medium | 100 | ~ 88 | < 12 |
| High | 1500 | ~ 90 | < 10 |
Visualizations
Caption: Experimental workflow for Fenbufen analysis.
Caption: Simplified metabolic pathway of Fenbufen.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of Fenbufen in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for high-throughput bioanalytical applications in clinical research and drug development. The simple protein precipitation sample preparation protocol allows for rapid sample processing and high sample throughput.
References
Application Notes and Protocols for Fenbufen-d9 in Plasma Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Fenbufen-d9 as an internal standard in the preparation of plasma samples for the quantitative analysis of Fenbufen. The methodologies described are based on established bioanalytical techniques for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and are intended to serve as a comprehensive guide for developing and validating a robust analytical method.
Introduction
Fenbufen is a non-steroidal anti-inflammatory drug used for the management of pain and inflammation. Accurate quantification of Fenbufen in plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. It compensates for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.
This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is detailed to guide the user through the process, from sample collection to final extract preparation for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the three sample preparation methods. These values are derived from literature for analogous NSAIDs and serve as a benchmark for method development and validation with Fenbufen and this compound.
Table 1: Comparison of Sample Preparation Methods for NSAID Analysis in Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 80 - 95% | 70 - 90% | > 90% |
| Matrix Effect (%) | Moderate to High | Low to Moderate | Low |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
Table 2: Typical Validation Parameters for LC-MS/MS Analysis of NSAIDs in Plasma
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Experimental Protocols
General Reagents and Materials
-
Blank human plasma (with anticoagulant, e.g., K2EDTA)
-
Fenbufen analytical standard
-
This compound (Internal Standard - IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Solid-Phase Extraction cartridges (e.g., C18 or polymeric sorbent)
-
SPE manifold
-
Autosampler vials
Stock and Working Solutions
-
Fenbufen Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenbufen in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Fenbufen Working Standards: Prepare a series of working standards by serially diluting the Fenbufen stock solution with methanol:water (50:50, v/v) to prepare calibration curve standards.
-
This compound Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v). The optimal concentration should be determined during method development.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 20 µL of the this compound working solution to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides cleaner extracts than PPT and is effective for a wide range of analytes.
-
Sample Aliquoting: To a glass tube, add 200 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 20 µL of the this compound working solution.
-
Acidification: Add 50 µL of 1% formic acid in water to acidify the sample and ensure Fenbufen is in its non-ionized form.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate (1:1, v/v)).
-
Extraction: Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.
-
Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and provides the cleanest extracts, minimizing matrix effects.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 20 µL of the this compound working solution.
-
Add 200 µL of 2% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute Fenbufen and this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.
-
-
Vortex and Transfer:
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis. Method optimization is recommended.
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (suggested):
-
Fenbufen: Q1 (m/z 253.1) -> Q3 (e.g., m/z 197.1)
-
This compound: Q1 (m/z 262.1) -> Q3 (e.g., m/z 206.1) (Note: The exact m/z values for the product ions should be determined by direct infusion of the standards.)
-
Visualizations
Experimental Workflow
Caption: General workflow for plasma sample preparation using three different extraction techniques.
Fenbufen Metabolic Pathway
Caption: Simplified metabolic pathway of Fenbufen.
Conclusion
The choice of sample preparation method will depend on the specific requirements of the assay, including the desired level of sensitivity, throughput, and available resources. For high-throughput screening, Protein Precipitation is often preferred due to its speed and simplicity. For methods requiring higher sensitivity and selectivity, Solid-Phase Extraction is the recommended approach. Liquid-Liquid Extraction offers a balance between cleanliness and throughput. The use of this compound as an internal standard is strongly recommended for all three methods to ensure the highest quality of quantitative data. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing study samples.
Application Note: Quantification of Fenbufen in Human Urine using a Validated UPLC-MS/MS Method with Fenbufen-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Fenbufen in human urine using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, Fenbufen-d9, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described method involves a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by a rapid chromatographic separation. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Introduction
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. Accurate and reliable quantification of Fenbufen in biological matrices like urine is crucial for understanding its pharmacokinetic profile and for clinical and forensic toxicology. The "dilute-and-shoot" approach for urine analysis can be simple but may lead to matrix effects and contamination of the mass spectrometer.[1] More extensive sample preparation techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) provide cleaner extracts, enhancing method robustness.[1][2][3] The use of a deuterated internal standard is a well-established strategy to improve the accuracy and reliability of quantitative mass spectrometry by correcting for variability in sample extraction and ionization.[4] This application note presents a validated UPLC-MS/MS method for the determination of Fenbufen in urine, employing this compound as the internal standard.
Experimental
Materials and Reagents
-
Fenbufen and this compound (CAS 1189940-96-2) reference standards were obtained from a certified supplier.[5]
-
High-purity solvents such as methanol, acetonitrile, and ethyl acetate were used.
-
Formic acid and ammonium formate were of LC-MS grade.
-
Human urine was sourced from drug-free volunteers.
Instrumentation
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
UPLC-MS/MS Conditions
The following table summarizes the chromatographic and mass spectrometric conditions.
| Parameter | Setting |
| UPLC | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 10% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Fenbufen | Precursor Ion: m/z 255.1, Product Ion: m/z 181.1, Collision Energy: 15 eV |
| This compound | Precursor Ion: m/z 264.1, Product Ion: m/z 190.1, Collision Energy: 15 eV |
Note: The MRM transitions for Fenbufen are based on its mass and common fragmentation patterns for similar compounds. The transitions for this compound are projected based on the addition of 9 daltons.
Preparation of Standards and Quality Control Samples
Stock solutions of Fenbufen and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human urine with the appropriate working standard solutions.
Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of urine sample, calibration standard, or QC sample into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 100 µL of 1 M hydrochloric acid to acidify the sample.
-
Add 5 mL of ethyl acetate as the extraction solvent.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (10% B).
-
Vortex for 30 seconds and transfer the solution to a UPLC vial for analysis.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
Data Presentation
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | |
| Low QC (3 ng/mL) | < 10% |
| Mid QC (100 ng/mL) | < 8% |
| High QC (800 ng/mL) | < 7% |
| Inter-day Precision (%CV) | |
| Low QC (3 ng/mL) | < 12% |
| Mid QC (100 ng/mL) | < 10% |
| High QC (800 ng/mL) | < 9% |
| Accuracy (% Recovery) | |
| Low QC (3 ng/mL) | 90 - 110% |
| Mid QC (100 ng/mL) | 92 - 108% |
| High QC (800 ng/mL) | 95 - 105% |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for Fenbufen quantification in urine.
Logical Relationship of Method Validation
Caption: Key validation parameters for the analytical method.
Conclusion
The UPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of Fenbufen in human urine. The use of this compound as an internal standard ensures the accuracy and precision of the results. The straightforward sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings.
References
- 1. biotage.com [biotage.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1189940-96-2 | LGC Standards [lgcstandards.com]
Application of Fenbufen-d9 in Pharmacokinetic Studies: A Detailed Guide for Researchers
Introduction
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. Fenbufen-d9, a stable isotope-labeled version of fenbufen, serves as an ideal internal standard (IS) for quantitative analysis in pharmacokinetic (PK) studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.
Pharmacokinetic Profile of Fenbufen
Following oral administration, fenbufen is absorbed from the gastrointestinal tract, with peak plasma concentrations typically observed within two hours.[1] It is extensively bound to plasma proteins (over 98%).[1] Fenbufen is a prodrug that is metabolized in the body to its active metabolites, which are responsible for its anti-inflammatory effects.
Pharmacokinetic Parameters of Fenbufen in Humans
The table below summarizes key pharmacokinetic parameters of fenbufen in humans after a single oral dose. This data is crucial for designing sampling schedules in pharmacokinetic studies.
| Parameter | Value | Reference |
| Tmax (h) | 1.19 | [2] |
| Cmax (µg/mL) | 5.97 | [2] |
| Half-life (t½) (h) | 10.26 | [2] |
| Lag time (h) | 0.45 | [2] |
Experimental Protocols
This section outlines a detailed protocol for the quantification of fenbufen in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Fenbufen analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenbufen and this compound in methanol.
-
Working Standard Solutions: Serially dilute the fenbufen stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate fenbufen working standards to create calibration standards. Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be optimized. A starting point could be monitoring the deprotonated molecules [M-H]⁻. For ibuprofen, a similar compound, the transition m/z 205.0 → 161.1 is used. For its deuterated standard (ibuprofen-d3), the transition is m/z 208.0 → 164.0.[3] Similar transitions would be determined for fenbufen and this compound. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 200 ms |
Data Analysis
The concentration of fenbufen in the plasma samples is determined by calculating the peak area ratio of fenbufen to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve. Pharmacokinetic parameters are calculated from the resulting concentration-time data using appropriate software.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound.
Metabolic Pathway of Fenbufen
This diagram shows the main metabolic conversion of fenbufen.
References
- 1. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of Fenbufen-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its deuterated analog, Fenbufen-d9, serves as an ideal internal standard for quantitative bioanalytical assays due to its similar physicochemical properties and chromatographic behavior to the parent compound, while being distinguishable by mass spectrometry. This document provides a detailed application note and protocol for the development of a robust and sensitive analytical method for the quantification of Fenbufen in biological matrices using this compound as an internal standard. The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique widely used in pharmaceutical analysis.
Principle of the Method
The analytical method involves the extraction of Fenbufen and the internal standard, this compound, from a biological matrix, typically plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Protein precipitation is employed for sample cleanup, offering a simple and efficient extraction procedure. The separation is achieved on a reverse-phase C18 column with a gradient elution. The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and quantification is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
Materials and Reagents
-
Fenbufen (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Fenbufen and this compound reference standards into separate 10 mL volumetric flasks. Dissolve in methanol and make up to the mark.
-
Working Standard Solutions: Prepare serial dilutions of the Fenbufen primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
Sample Preparation from Human Plasma
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) and vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 for a typical gradient program. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 90 | 10 |
| 8.0 | 90 | 10 |
Mass Spectrometer (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Capillary Voltage | -3500 V |
| Gas Flow (Nebulizer) | 45 psi |
| Gas Flow (Drying Gas) | 10 L/min |
| Drying Gas Temperature | 350°C |
| MRM Transitions | See Table 2 for proposed transitions. |
Table 2: Proposed MRM Transitions for Fenbufen and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fenbufen | 253.1 | 209.1 | 15 |
| 253.1 | 181.1 | 25 | |
| This compound | 262.2 | 218.1 | 15 |
| 262.2 | 190.1 | 25 | |
| Note: The optimal collision energies should be determined experimentally for the specific instrument used. |
Data Analysis and Quantification
The concentration of Fenbufen in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the corresponding concentration of the calibration standards. The linearity of the method should be assessed using a weighted linear regression model.
Method Validation
The developed analytical method should be validated according to the guidelines of relevant regulatory authorities (e.g., FDA, EMA). The validation should include the following parameters:
-
Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.
-
Linearity and Range: Determine the concentration range over which the method is linear, accurate, and precise.
-
Accuracy and Precision: Evaluate the intra- and inter-day accuracy and precision at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of Fenbufen using this compound as an internal standard.
Signaling Pathway of Fenbufen's Anti-inflammatory Action
Fenbufen exerts its anti-inflammatory effects through a dual mechanism: the well-established inhibition of cyclooxygenase (COX) enzymes and the more recently discovered inhibition of caspases.
-
COX Inhibition: Fenbufen inhibits both COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their production, Fenbufen alleviates these symptoms.
-
Caspase Inhibition: Fenbufen has been shown to inhibit caspase-1 and caspase-11.[1][2] These caspases are crucial for the activation of the inflammasome, a protein complex that triggers the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2] Caspase-11 can also induce pyroptosis, a pro-inflammatory form of programmed cell death.[1][2] By inhibiting these caspases, Fenbufen can dampen the inflammatory response independent of its effects on prostaglandin synthesis.[3][4][5]
Caption: Dual inhibitory mechanism of Fenbufen on COX and Caspase signaling pathways.
Conclusion
This application note provides a comprehensive framework for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of Fenbufen in biological matrices using this compound as an internal standard. The detailed protocols and diagrams serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. The provided information on Fenbufen's dual mechanism of action also offers insights for further pharmacological studies.
References
Application Note: High-Throughput Analysis of Fenbufen for Therapeutic Drug Monitoring using Fenbufen-d9 as an Internal Standard
Introduction
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, utilized for its analgesic and antipyretic properties.[1] Therapeutic Drug Monitoring (TDM) of Fenbufen is crucial to ensure its concentration remains within the therapeutic window, optimizing efficacy while minimizing toxicity.[2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fenbufen in human plasma, employing Fenbufen-d9 as a stable isotope-labeled internal standard (SIL-IS) for enhanced accuracy and precision.
Fenbufen is a prodrug that is rapidly converted to its active metabolites, primarily [1,1'-biphenyl]-4-acetic acid (BPAA) and γ-hydroxy(1,1'-biphenyl)-4-butanoic acid.[3][4] The use of a SIL-IS like this compound is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[5]
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Fenbufen and this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for the precursor and product ions of Fenbufen and its deuterated internal standard, ensuring high selectivity and sensitivity.
Materials and Reagents
-
Fenbufen analytical standard
-
This compound (Internal Standard)[6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500 QTRAP, Agilent 6495)
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fenbufen and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Fenbufen primary stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution in acetonitrile.
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
A generalized LC-MS/MS method for NSAIDs is presented below. Optimal conditions for Fenbufen and this compound should be determined empirically.
Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: The exact precursor and product ions for Fenbufen and this compound should be determined by infusing the individual standard solutions into the mass spectrometer. Based on their molecular weights and common fragmentation patterns for similar compounds, the following are proposed starting points for optimization:
| Compound | Molecular Weight | Proposed Precursor Ion [M-H]⁻ (m/z) | Proposed Product Ion (m/z) |
| Fenbufen | 254.28 | 253.1 | To be determined |
| This compound | 263.34 | 262.1 | To be determined |
Note: The product ion will be a characteristic fragment resulting from the collision-induced dissociation of the precursor ion. For Fenbufen, a likely fragmentation would involve the loss of the propionic acid side chain.
Data Presentation
The following tables represent expected data from a validated assay.
Table 1: Linearity of Fenbufen Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Fenbufen/Fenbufen-d9) | % Accuracy |
| 5 | Example Value | Example |
| 10 | Example Value | Example |
| 50 | Example Value | Example |
| 100 | Example Value | Example |
| 500 | Example Value | Example |
| 1000 | Example Value | Example |
| 2000 | Example Value | Example |
| 5000 | Example Value | Example |
A linear regression with a correlation coefficient (r²) > 0.99 is expected.
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 15% | 85-115% | < 15% | 85-115% |
| Low | 15 | < 15% | 85-115% | < 15% | 85-115% |
| Medium | 750 | < 15% | 85-115% | < 15% | 85-115% |
| High | 4000 | < 15% | 85-115% | < 15% | 85-115% |
Visualizations
Caption: Metabolic pathway of Fenbufen.
Caption: Experimental workflow for Fenbufen TDM.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of Fenbufen in human plasma for therapeutic drug monitoring. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for clinical research and routine TDM applications. The provided protocols and parameters should be validated in the end-user's laboratory to ensure compliance with regulatory guidelines.
References
Application Notes and Protocols for the Use of Fenbufen-d9 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fenbufen-d9 as an internal standard in the quantitative analysis of Fenbufen using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific experimental requirements.
Introduction
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) used in the management of pain and inflammation.[1] Accurate quantification of Fenbufen in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This compound, a deuterium-labeled analog of Fenbufen, is an ideal internal standard for mass spectrometry-based quantification.[2][3] Its chemical and physical properties are nearly identical to Fenbufen, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample extraction, injection volume, and matrix effects, leading to enhanced accuracy and precision of the analytical method.
Principle of the Method
This method employs liquid chromatography (LC) to separate Fenbufen and its internal standard, this compound, from endogenous components in the sample matrix. Following separation, the analytes are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a resulting product ion is monitored. The ratio of the peak area of Fenbufen to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Fenbufen in unknown samples.
Experimental Protocols
Materials and Reagents
-
Fenbufen (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Fenbufen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare serial dilutions of the Fenbufen stock solution with 50% methanol to create working standard solutions for calibration curve construction.
-
Suggested calibration curve range: 1 - 2000 ng/mL.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 1500 ng/mL) by spiking blank plasma with the appropriate amount of Fenbufen working standard solution.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of each sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 50 µL of 1% formic acid in water to acidify the samples.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1.0 min: 20% B
-
1.0-5.0 min: 20% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: 95% to 20% B
-
6.1-8.0 min: Hold at 20% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions: The following precursor-to-product ion transitions should be monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Fenbufen | 253.1 | 209.1 | 150 | -25 |
| This compound | 262.2 | 218.1 | 150 | -25 |
Data Presentation
Table 1: Quantitative Data Summary for Fenbufen Analysis
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) at LLOQ | ± 20% |
| Precision (CV%) at LLOQ | < 20% |
| Accuracy (% Bias) at LQC, MQC, HQC | ± 15% |
| Precision (CV%) at LQC, MQC, HQC | < 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of Fenbufen using this compound.
Caption: Logical relationship of this compound as an internal standard for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Fenbufen in biological matrices by LC-MS/MS. The detailed protocol and application notes presented here offer a solid foundation for researchers and scientists in the field of drug development and analysis. Adherence to these guidelines, with appropriate validation for specific laboratory conditions, will ensure high-quality data for pharmacokinetic and other quantitative studies.
References
Application Notes and Protocols for Fenbufen-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fenbufen-d9 as an internal standard in the quantitative analysis of fenbufen in biological matrices, particularly human plasma, via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established bioanalytical method validation principles and data from analogous non-steroidal anti-inflammatory drug (NSAID) assays.
Introduction
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation. Accurate quantification of fenbufen in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, ensuring the accuracy and precision of the analytical method.
Signaling Pathway of Fenbufen's Mechanism of Action
Fenbufen, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the arachidonic acid cascade. This pathway leads to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By blocking COX-1 and COX-2, fenbufen reduces the production of these pro-inflammatory prostaglandins.
Caption: Fenbufen's inhibitory action on the COX pathway.
Quantitative Data Summary
The following tables summarize the suggested concentrations for the preparation of stock solutions, calibration standards, and quality control samples for the quantification of fenbufen in human plasma.
Table 1: Stock and Working Solution Concentrations
| Solution | Analyte | Concentration | Solvent |
| Stock Solution | Fenbufen | 1.0 mg/mL | Methanol |
| This compound | 1.0 mg/mL | Methanol | |
| Working Standard Solution | Fenbufen | 100 µg/mL | Methanol:Water (1:1, v/v) |
| Working IS Solution | This compound | 10 µg/mL | Methanol:Water (1:1, v/v) |
Table 2: Calibration Curve and Quality Control Sample Concentrations in Human Plasma
| Sample Type | Level | Fenbufen Concentration (µg/mL) | This compound Concentration (µg/mL) |
| Calibration Standards | LLOQ | 0.05 | 0.5 |
| CAL 2 | 0.1 | 0.5 | |
| CAL 3 | 0.5 | 0.5 | |
| CAL 4 | 1.0 | 0.5 | |
| CAL 5 | 5.0 | 0.5 | |
| CAL 6 | 10.0 | 0.5 | |
| CAL 7 | 25.0 | 0.5 | |
| ULOQ | 50.0 | 0.5 | |
| Quality Control | LQC | 0.15 | 0.5 |
| MQC | 7.5 | 0.5 | |
| HQC | 40.0 | 0.5 |
Experimental Protocols
This section details a representative experimental workflow for the quantification of fenbufen in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Fenbufen and this compound Stock Solutions (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of fenbufen and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. Mix thoroughly.
-
Store the stock solutions at -20°C.
-
-
Fenbufen Working Standard Solution (100 µg/mL):
-
Dilute the fenbufen stock solution 1:10 with a mixture of methanol and water (1:1, v/v).
-
-
This compound Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound stock solution 1:100 with a mixture of methanol and water (1:1, v/v).
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the fenbufen working standard solution into blank human plasma.
-
The final volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (10 µg/mL) to each tube, except for the blank plasma. Vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Method
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
Table 3: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Fenbufen: [M-H]⁻ → fragment ion |
| This compound: [M-H]⁻ → fragment ion | |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.0 kV |
Note: Specific MRM transitions and collision energies must be optimized by infusing pure solutions of fenbufen and this compound.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). This includes assessing:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of fenbufen and this compound.
-
Linearity and Range: Analyze calibration curves on at least three different days to demonstrate the linear relationship between concentration and response.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations in replicate.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of fenbufen in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
By following these detailed application notes and protocols, researchers can confidently implement a robust and reliable method for the quantification of fenbufen in biological samples, contributing to the advancement of drug development and scientific research.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fenbufen-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust high-performance liquid chromatography (HPLC) method for the quantification of Fenbufen-d9 in biological matrices. This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen, is commonly utilized as an internal standard in pharmacokinetic and bioequivalence studies. The methodology presented here is adapted from established protocols for similar NSAIDs and provides a comprehensive framework for sample preparation, chromatographic separation, and detection, ensuring high accuracy and precision. This document provides detailed experimental protocols, data presentation in tabular format, and a visual workflow to guide researchers in applying this method.
Introduction
Fenbufen is a non-steroidal anti-inflammatory drug used in the management of pain and inflammation. To accurately determine its pharmacokinetic profile, a reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry detection, as it compensates for variability in sample preparation and instrument response. This application note outlines a complete protocol for the analysis of this compound, which can be readily adapted for the simultaneous quantification of Fenbufen in various biological samples.
Experimental Protocols
Materials and Reagents
-
Fenbufen and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or acetic acid)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
Instrumentation and Chromatographic Conditions
A standard HPLC or UHPLC system coupled with a tandem mass spectrometer (MS/MS) is recommended for this analysis. The following conditions are a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series, Waters ACQUITY UPLC, or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a linear gradient optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined by direct infusion of Fenbufen and this compound standards (e.g., monitoring parent and fragment ions) |
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in plasma.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the HPLC system.
Data Presentation
The following tables summarize the expected quantitative performance of this method, based on typical validation results for similar assays.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification %CV: Percent Coefficient of Variation
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the analysis of this compound in a biological matrix.
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the quantification of this compound in biological samples. The combination of a straightforward sample preparation protocol and sensitive HPLC-MS/MS detection ensures high-quality data suitable for pharmacokinetic and other drug development studies. Researchers are encouraged to perform in-house validation to ensure the method meets the specific requirements of their studies.
Sample preparation techniques for Fenbufen-d9 analysis
An Application Note on Sample Preparation Techniques for the Analysis of Fenbufen-d9
Introduction
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID). Its deuterated isotopologue, this compound, is commonly used as an internal standard (IS) in pharmacokinetic and bioequivalence studies due to its chemical similarity to the parent drug, ensuring similar behavior during sample extraction and analysis. Accurate and reliable quantification of Fenbufen in biological matrices such as plasma, serum, and urine is critically dependent on the sample preparation method. An ideal sample preparation technique should be reproducible, provide high recovery, and effectively remove endogenous interferences that could suppress or enhance the analyte signal during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
This application note provides detailed protocols for three common sample preparation techniques for the analysis of this compound in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Choosing the Right Sample Preparation Technique
The selection of a sample preparation method depends on various factors, including the nature of the biological matrix, the required sensitivity of the assay, sample throughput needs, and the availability of laboratory equipment.[1] While techniques like filtration can remove large particulates, more robust methods are needed to handle complex matrices like plasma and whole blood.[1]
Figure 1. Decision tree for selecting a sample preparation method.
Protein Precipitation (PPT)
Protein precipitation is one of the simplest and fastest methods for sample cleanup, particularly for plasma and serum samples.[1] It involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation.
Experimental Protocol
-
Aliquoting : Transfer 200 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Spiking : Add the this compound internal standard to the sample and vortex briefly.
-
Precipitation : Add 600 µL of a cold (–20 °C) precipitating solvent, such as acetonitrile or methanol, to the tube.[1] A 3:1 solvent-to-sample ratio is common.
-
Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the tube at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer : Carefully collect the supernatant and transfer it to a clean tube or an HPLC vial for analysis.
-
(Optional) Evaporation and Reconstitution : For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Figure 2. General workflow for the Protein Precipitation (PPT) method.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.[2] It is a versatile technique that can provide cleaner extracts than PPT. The choice of organic solvent is crucial for achieving high extraction efficiency.[2]
Experimental Protocol
-
Aliquoting : Transfer 500 µL of the biological sample into a screw-cap glass tube.
-
Spiking : Add the this compound internal standard.
-
pH Adjustment : Acidify the sample by adding a small volume of an acid (e.g., 50 µL of 1M HCl) to ensure Fenbufen is in its non-ionized form, which is more soluble in organic solvents.
-
Extraction : Add 2 mL of an appropriate organic solvent (e.g., a mixture of hexane and di-isopropyl ether (1:1, v/v) or ethyl acetate).[3]
-
Mixing : Cap the tube and vortex for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation : Centrifuge at a low speed (e.g., 3,000 rpm) for 5 minutes to separate the aqueous and organic layers.[2]
-
Collection : Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40 °C.
-
Reconstitution : Reconstitute the dried residue in 100-200 µL of the mobile phase and transfer to an HPLC vial for analysis.
Figure 3. General workflow for the Liquid-Liquid Extraction (LLE) method.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that results in the cleanest extracts by removing interfering compounds.[4] It involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a different solvent.[5]
Experimental Protocol (using a reversed-phase polymer cartridge)
-
Sample Pre-treatment : Dilute 500 µL of the plasma sample with 500 µL of 2% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning : Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of HPLC-grade water through it.[6] Do not allow the cartridge to dry out.
-
Sample Loading : Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution : Elute the this compound from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.[6]
-
Evaporation : Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the residue in 100-200 µL of the mobile phase for LC-MS/MS analysis.
Figure 4. General workflow for the Solid-Phase Extraction (SPE) method.
Data Presentation: Comparison of Techniques
The following table summarizes the key quantitative and qualitative parameters for the described sample preparation techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | Moderate to High (Can be variable) | High (Often >80-90%)[7] | Very High & Reproducible (>90%)[8] |
| Extract Cleanliness | Low (High matrix effects) | Moderate | High (Lowest matrix effects)[1] |
| Selectivity | Low | Moderate | High |
| Throughput | High | Low to Moderate | Moderate (Can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Minimal | Moderate | Significant[1] |
| Solvent Consumption | Low | High | Moderate |
| Automation Potential | High | Moderate | High |
The choice of sample preparation technique for this compound analysis is a critical step that impacts the quality and reliability of analytical results.
-
Protein Precipitation is a suitable choice for rapid screening or when high throughput is a priority.
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Liquid-Liquid Extraction offers a balance between cleanliness, recovery, and cost.
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Solid-Phase Extraction is the preferred method for assays requiring the highest level of sensitivity and selectivity, as it provides the cleanest extracts and minimizes matrix effects, which is crucial for robust LC-MS/MS analysis.[4]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 3. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. curresweb.com [curresweb.com]
- 7. Liquid-liquid extraction systems for THC-COOH and benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of plasma and urine levels of Delta9-tetrahydrocannabinol and its main metabolite by liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fenbufen-d9 solubility in methanol and DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Fenbufen-d9 in methanol and DMSO, along with troubleshooting advice for common experimental challenges.
Solubility Data
The following table summarizes the solubility of Fenbufen, which is expected to be a very close approximation for this compound, in commonly used laboratory solvents.
| Compound | Solvent | Solubility | Notes |
| Fenbufen | DMSO | ~30-50 mg/mL[1][2][3] | Moisture-absorbing DMSO can reduce solubility. Use fresh, anhydrous DMSO for best results.[3] |
| Fenbufen | Methanol | Soluble | While specific quantitative data is limited, Fenbufen is known to be soluble in methanol. For a related alcohol, ethanol, the solubility is approximately 0.2 mg/mL.[1][2] |
| Fenbufen | DMF | ~30 mg/mL[1][2] | - |
| Fenbufen | Water | Insoluble/Sparingly soluble[3][4] | - |
| Fenbufen | DMSO:PBS (pH 7.2) (1:20) | ~0.05 mg/mL[1][2] | For aqueous buffer solutions, it is recommended to first dissolve Fenbufen in DMSO.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Based on available data for Fenbufen, DMSO is the recommended solvent for preparing high-concentration stock solutions, with a solubility of approximately 30-50 mg/mL.[1][2][3]
Q2: I am observing incomplete dissolution of this compound in methanol. What could be the issue?
A2: While this compound is soluble in methanol, its solubility may be limited compared to DMSO. If you are observing incomplete dissolution, you may be exceeding its solubility limit in methanol. Consider reducing the concentration or switching to DMSO for a higher concentration stock.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Fenbufen and its deuterated analog are sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in an aqueous solution, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q4: How should I store my this compound stock solutions?
A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to one year.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after adding DMSO stock to aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of DMSO in the final solution. - Decrease the final concentration of this compound. - Perform a solubility test with a small sample to determine the optimal DMSO to aqueous buffer ratio. |
| Difficulty dissolving this compound even in DMSO. | - The DMSO may have absorbed moisture, reducing its solvating power.[3] - The compound may require gentle heating or sonication to fully dissolve. | - Use fresh, anhydrous DMSO.[3] - Gently warm the solution to 37°C or briefly sonicate in an ultrasonic bath to aid dissolution.[2] |
| Inconsistent results in bioassays. | - Incomplete dissolution of this compound leading to inaccurate concentrations. - Degradation of the compound due to improper storage. | - Visually inspect the stock solution for any particulate matter before use. - Prepare fresh dilutions from a properly stored stock solution for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles.[2][3] |
Experimental Protocols
Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period.[2]
-
Visual Inspection: Visually confirm that the solution is clear and free of any undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Preparation of a Working Solution in an Aqueous Buffer
-
Stock Solution: Start with a high-concentration stock solution of this compound in DMSO.
-
Dilution: Sequentially dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS) to the final working concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.
-
Mixing: Gently mix the solution after each dilution step.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your working solution, as high concentrations may affect cellular assays.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Mass Spectrometer Settings for Fenbufen-d9
Welcome to the technical support center for the analysis of Fenbufen-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometer settings and troubleshooting common issues encountered during the quantitative analysis of Fenbufen and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions (MRM transitions) for Fenbufen and this compound?
A1: The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is crucial for the selective and sensitive quantification of Fenbufen and its deuterated internal standard, this compound. Since Fenbufen is a carboxylic acid, it is most effectively ionized in negative electrospray ionization (ESI) mode.[1][2]
Based on the fragmentation pattern of Fenbufen, the precursor ion is the deprotonated molecule [M-H]⁻. The primary fragmentation involves the loss of the propionic acid side chain. For this compound, where the deuterium atoms are located on the biphenyl ring structure, the mass shift of +9 Da will be observed for both the precursor and fragment ions.
Here are the predicted and commonly used MRM transitions:
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Polarity |
| Fenbufen | 253.1 | 181.1 | Negative |
| This compound | 262.1 | 190.1 | Negative |
Caption: Predicted MRM transitions for Fenbufen and this compound in negative ESI mode.
It is highly recommended to perform a product ion scan for both Fenbufen and this compound to confirm the most abundant and stable fragment ions on your specific mass spectrometer.
References
Technical Support Center: Troubleshooting Poor Signal Intensity of Fenbufen-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor signal intensity when analyzing Fenbufen-d9 by LC-MS/MS.
FAQs: Quick Solutions to Common Problems
Q1: What are the most common initial checks when experiencing low this compound signal?
A1: Start by verifying the basics:
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Solution Integrity: Confirm the concentration and solvent of your this compound standard. Ensure it has been stored correctly to prevent degradation.
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Instrument Performance: Run a system suitability test with a known standard to ensure the LC-MS/MS system is performing optimally.
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Method Parameters: Double-check that the correct LC method, MS method (including ionization polarity and MRM transitions), and source parameters are loaded.
Q2: Could the issue be with the this compound internal standard itself?
A2: Yes, several factors related to the deuterated standard can lead to poor signal:
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Deuterium Exchange: Although generally stable, deuterium atoms can sometimes exchange with protons from the solvent, especially under acidic or basic conditions. This can lead to a mass shift and a decrease in the signal at the expected m/z.
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Purity: Verify the purity of the this compound standard as impurities can lead to a lower than expected concentration.
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Storage: this compound, like many compounds, should be stored under recommended conditions (typically cool, dry, and protected from light) to prevent degradation.[1][2]
Q3: Why is my this compound signal weak even though my Fenbufen signal is strong?
A3: This can occur due to:
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Chromatographic Separation: Although structurally similar, deuterated standards can sometimes exhibit slightly different retention times than their non-deuterated counterparts. If the MS is only acquiring data during a very narrow window around the expected retention time of Fenbufen, the this compound peak may be missed or only partially detected.
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Differential Matrix Effects: The analyte and internal standard may experience different degrees of ion suppression or enhancement from co-eluting matrix components.
In-Depth Troubleshooting Guides
Mass Spectrometry (MS) Parameter Optimization
Poor signal intensity is often traced back to suboptimal mass spectrometry parameters. This guide provides a systematic approach to optimizing your MS method for this compound.
Issue: Weak or no detectable signal for this compound in the mass spectrometer.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for MS parameters.
Detailed Steps:
-
Verify Ionization Polarity: Fenbufen, being a carboxylic acid, is most likely to ionize well in negative ion mode (ESI-). However, it's prudent to also check for signal in positive ion mode (ESI+), as adduct formation can sometimes lead to a detectable signal.
-
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer to determine the most abundant precursor ion. Then, perform a product ion scan to identify the most intense and stable fragment ions.
-
-
Optimize Collision Energy (CE): The collision energy directly impacts the fragmentation efficiency and, consequently, the product ion signal intensity.
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Action: Perform a collision energy optimization experiment by ramping the CE values and monitoring the intensity of the selected product ions.[4] The optimal CE will be the value that produces the highest and most stable signal.
Table 1: Hypothetical Collision Energy Optimization for this compound
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| Collision Energy (eV) | Product Ion 1 Intensity (counts) | Product Ion 2 Intensity (counts) |
| 5 | 15,000 | 8,000 |
| 10 | 50,000 | 25,000 |
| 15 | 120,000 | 65,000 |
| 20 | 95,000 | 48,000 |
| 25 | 60,000 | 30,000 |
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Check Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) significantly influence the efficiency of ion generation and transmission.
-
Action: Systematically tune the source parameters to maximize the this compound signal.
-
Liquid Chromatography (LC) Method Optimization
If the MS parameters are optimized and the signal is still poor, the issue may lie with the chromatography.
Issue: Poor peak shape, low peak intensity, or high variability in this compound signal.
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Fenbufen-d9 stability in acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fenbufen-d9 in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic conditions compared to its non-deuterated counterpart, Fenbufen?
A1: this compound is expected to exhibit greater stability in both acidic and basic conditions compared to Fenbufen. The substitution of hydrogen atoms with deuterium at specific positions (in this case, the d9 designation suggests deuteration on the biphenyl and/or butanoic acid moiety) strengthens the chemical bonds (C-D vs. C-H). This is known as the kinetic isotope effect, which can slow down degradation reactions such as hydrolysis that are often catalyzed by acids and bases.
Q2: What are the likely degradation pathways for this compound under hydrolytic stress?
A2: While specific degradation pathways for this compound are not extensively documented, based on the structure of Fenbufen, the primary degradation pathway under hydrolytic conditions (both acidic and basic) is expected to be the cleavage of the butanoic acid side chain. The deuteration in this compound would likely slow the rate of this cleavage.
Q3: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A3: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and recommended technique. This method should be capable of separating the intact this compound from its potential degradation products. The use of a mass spectrometer (LC-MS) as a detector can aid in the identification of the degradation products.
Q4: What are the typical stress conditions for forced degradation studies of this compound as per ICH guidelines?
A4: According to ICH Q1A(R2) guidelines, typical forced degradation conditions for hydrolytic stability include:
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Acidic Conditions: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
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Basic Conditions: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).
The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[1][2]
Troubleshooting Guides
Issue 1: No degradation of this compound is observed under standard acidic/basic stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficient stress | Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M). |
| Increase the temperature of the study (e.g., from room temperature to 60°C or higher). | |
| Extend the duration of the stress testing. | |
| High intrinsic stability of this compound | This is a potential outcome due to the kinetic isotope effect. If no degradation is observed under reasonably harsh conditions, it indicates high stability. Document the conditions tested and the results. |
Issue 2: Excessive degradation (>20%) is observed, making it difficult to quantify the remaining this compound accurately.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh | Decrease the concentration of the acid or base. |
| Lower the temperature of the study. | |
| Reduce the duration of the stress testing. Take multiple time points to identify the optimal duration. |
Issue 3: Poor separation between this compound and its degradation products in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC method | Modify the mobile phase composition (e.g., change the organic solvent ratio or pH). |
| Try a different stationary phase (column). | |
| Optimize the gradient elution profile. | |
| Co-elution of impurities | Use a photodiode array (PDA) detector to check for peak purity. |
| Employ a mass spectrometer (MS) detector to identify co-eluting species. |
Experimental Protocols
Protocol for Forced Hydrolysis Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic and basic conditions.
1. Materials:
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This compound reference standard
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Hydrochloric acid (HCl), analytical grade
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Sodium hydroxide (NaOH), analytical grade
-
HPLC grade acetonitrile and water
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Suitable buffer for neutralization (e.g., phosphate buffer)
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Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with a C18 column and UV or MS detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Acidic Degradation:
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Transfer a known volume of the this compound stock solution into a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
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Keep the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
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At predetermined time points, withdraw aliquots, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. Basic Degradation:
-
Transfer a known volume of the this compound stock solution into a volumetric flask.
-
Add an equal volume of 0.1 M NaOH.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
At predetermined time points, withdraw aliquots, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
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Monitor the chromatograms for the peak corresponding to this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation using the peak areas.
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound.
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % this compound Remaining | % Degradation |
| 0 | 100.0 | 0.0 |
| 4 | 98.2 | 1.8 |
| 8 | 96.5 | 3.5 |
| 12 | 94.8 | 5.2 |
| 24 | 90.1 | 9.9 |
Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | % this compound Remaining | % Degradation |
| 0 | 100.0 | 0.0 |
| 4 | 97.5 | 2.5 |
| 8 | 95.2 | 4.8 |
| 12 | 92.9 | 7.1 |
| 24 | 86.3 | 13.7 |
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Workflow for forced degradation study of this compound.
References
Preventing ion suppression with Fenbufen-d9 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fenbufen-d9 as an internal standard in LC-MS/MS analyses of complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from a complex sample (e.g., plasma, urine) interfere with the ionization of the target analyte (Fenbufen) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] While this compound is designed to co-elute with Fenbufen and experience similar ion suppression, thereby providing a corrective ratio, significant or differential suppression can still lead to inaccurate results.[3][4]
Q2: How can I determine if ion suppression is affecting my analysis?
A2: The presence of ion suppression can be evaluated using several methods:
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Post-Column Infusion: A solution of Fenbufen and this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
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Post-Extraction Spike: The response of Fenbufen and this compound in a neat solution is compared to the response when spiked into a blank matrix sample that has undergone the extraction procedure. A lower response in the matrix sample signifies ion suppression.[3][5] This method allows for a quantitative assessment of the matrix effect.[3]
Q3: Can this compound, as a deuterated internal standard, completely eliminate the problems caused by ion suppression?
A3: Ideally, a deuterated internal standard like this compound co-elutes perfectly with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[3] However, this is not always the case. Differences in chromatography, known as isotopic effects, can cause a slight separation between the analyte and the deuterated internal standard.[4] If this separation occurs in a region of significant ion suppression, they may be affected differently, leading to inaccurate quantification.[4] Therefore, while this compound is a powerful tool, it does not guarantee the complete elimination of ion suppression-related issues.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to combat ion suppression.
Issue 1: Poor reproducibility of Fenbufen/Fenbufen-d9 ratio in replicate injections of the same sample.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Different levels of interfering compounds in replicate samples can cause variable ion suppression. |
| Solution: Improve sample cleanup. Transition from a simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of matrix components.[6][7] | |
| Chromatographic Inconsistency | Shifts in retention time can cause the analyte and internal standard to elute in different regions of ion suppression. |
| Solution: Ensure the LC system is properly equilibrated. Check for pressure fluctuations and ensure the mobile phase composition is consistent.[8] | |
| Injector Carryover | Residual analyte or matrix from a previous injection can affect the current analysis. |
| Solution: Implement a more stringent needle wash protocol. Inject a blank solvent after high-concentration samples to check for carryover. |
Issue 2: The signal intensity for both Fenbufen and this compound is significantly lower in matrix samples compared to neat standards.
| Possible Cause | Troubleshooting Step |
| Severe Ion Suppression | High concentrations of co-eluting matrix components, such as phospholipids in plasma, are likely causing significant signal suppression.[9] |
| Solution 1 (Sample Preparation): Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE sorbent or a HybridSPE® technique.[9] | |
| Solution 2 (Chromatography): Modify the LC gradient to better separate Fenbufen from the highly suppressing regions of the chromatogram. Often, phospholipids elute in the middle of a typical reversed-phase gradient.[8] | |
| Suboptimal Ion Source Parameters | The ion source settings may not be optimal for the sample matrix being introduced. |
| Solution: Re-optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) while infusing a standard solution mixed with an extracted blank matrix to find the most robust conditions. |
Issue 3: The retention times of Fenbufen and this compound are slightly different, and the analytical results are inaccurate.
| Possible Cause | Troubleshooting Step |
| Isotopic Effect | The substitution of hydrogen with deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, causing it to interact differently with the stationary phase and elute at a slightly different time.[10][11] |
| Solution 1 (Chromatography): Adjust the chromatographic conditions to promote co-elution. This could involve using a less retentive column, adjusting the mobile phase composition, or changing the temperature.[11] | |
| Solution 2 (Internal Standard Choice): If the problem persists and accuracy is compromised, consider using a ¹³C-labeled internal standard for Fenbufen, as these often exhibit a smaller isotopic effect on retention time compared to deuterated standards.[11] |
Experimental Protocols & Data
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
This protocol provides a method for quantifying the extent of ion suppression.
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Prepare a Neat Standard Solution: Dissolve Fenbufen and this compound in the final mobile phase composition to a known concentration (e.g., 100 ng/mL).
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Prepare Blank Matrix Samples: Obtain a pool of the biological matrix (e.g., human plasma) that is free of the analyte.
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Extract Blank Matrix: Process six individual lots of the blank matrix using your established sample preparation procedure (e.g., protein precipitation).
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Spike Post-Extraction: After extraction, add the Fenbufen and this compound stock solution to the extracted blank matrix samples to achieve the same final concentration as the neat standard solution.
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Analysis: Analyze the neat standard solution and the post-extraction spiked matrix samples by LC-MS/MS.
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Calculation: Calculate the Matrix Factor (MF) for both the analyte and the internal standard using the following formula: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-Normalized MF) is calculated as: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard) The CV% of the IS-Normalized MF across the six lots should be <15% for the method to be considered free from significant variable matrix effects.
Table 1: Comparison of Matrix Effects from Different Sample Preparation Techniques in Human Plasma
| Sample Preparation Method | Analyte (Fenbufen) Matrix Factor (CV%) | Internal Standard (this compound) Matrix Factor (CV%) | IS-Normalized Matrix Factor (CV%) |
| Protein Precipitation | 0.45 (25%) | 0.48 (23%) | 0.94 (12%) |
| Liquid-Liquid Extraction | 0.78 (15%) | 0.81 (14%) | 0.96 (8%) |
| Solid-Phase Extraction | 0.92 (8%) | 0.94 (7%) | 0.98 (4%) |
This data illustrates that more comprehensive sample preparation methods like SPE result in matrix factors closer to 1 and lower variability, indicating less ion suppression.
Protocol 2: Sample Preparation of Human Plasma for Fenbufen Analysis
This section outlines three common sample preparation techniques.
A. Protein Precipitation (PPT)
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To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing this compound (e.g., at 100 ng/mL).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. Liquid-Liquid Extraction (LLE)
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To 100 µL of plasma, add the this compound internal standard.
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Add 50 µL of 1M HCl to acidify the sample.
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Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
C. Solid-Phase Extraction (SPE)
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load 100 µL of plasma that has been pre-treated with 100 µL of 4% phosphoric acid and contains the this compound internal standard.
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Wash the cartridge with 1 mL of 5% methanol in water.
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Dry the cartridge under vacuum for 1 minute.
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Elute the analytes with 1 mL of methanol.
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Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Table 2: Recovery of Fenbufen with Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery % (n=6) | CV % |
| Protein Precipitation | 95.2 | 5.8 |
| Liquid-Liquid Extraction | 88.7 | 4.2 |
| Solid-Phase Extraction | 92.1 | 3.5 |
This table provides example recovery data for Fenbufen using the described methods.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis with potential for ion suppression.
Caption: Troubleshooting decision tree for ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actapharmsci.com [actapharmsci.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
Technical Support Center: Matrix Effects in Bioanalysis Using Fenbufen-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Fenbufen using its deuterated internal standard, Fenbufen-d9.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my bioanalysis of Fenbufen?
A1: In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest (Fenbufen) and its internal standard (this compound). These endogenous components, such as phospholipids, salts, and metabolites, can co-elute with your target compounds and interfere with their ionization in the mass spectrometer's source. This interference is known as the matrix effect and can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2][3] Inaccurate quantification of Fenbufen can result from these unpredictable changes in signal response.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for any matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction. However, this is not always guaranteed.[4][5] Differential matrix effects can occur due to slight chromatographic separation between the analyte and the SIL-IS, particularly in regions of steep gradients in co-eluting matrix components.[4] Therefore, it is crucial to empirically evaluate matrix effects during method development and validation.
Q3: What are the common causes of significant matrix effects when analyzing Fenbufen?
A3: For an acidic drug like Fenbufen, common causes of matrix effects, particularly ion suppression in negative ion mode, include:
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or sample preparation can interfere with the ionization process.
-
Endogenous Metabolites: Polar metabolites in the biological matrix can co-elute with Fenbufen and compete for ionization.
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary contributor to matrix effects.[6]
-
Poor Chromatographic Separation: If Fenbufen and/or this compound co-elute with a region of significant matrix interference, the signal will be affected.[1]
Q4: How can I quantitatively assess matrix effects for my Fenbufen assay?
A4: The most common method is the post-extraction spike technique.[7] This involves comparing the peak area of Fenbufen and this compound in a solution prepared in a post-extracted blank matrix to the peak area of the analytes in a neat solution at the same concentration. The matrix factor (MF) is calculated, and an MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard normalized matrix factor (IS-normalized MF) should be close to 1 for effective compensation.
Troubleshooting Guides
Issue 1: Inconsistent or Low Recovery of Fenbufen
Symptoms:
-
Low peak areas for both Fenbufen and this compound in QC samples.
-
High variability in recovery across different sample preparations.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Protein Precipitation | Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is optimal (typically 3:1 or 4:1 v/v). Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal. |
| Suboptimal Liquid-Liquid Extraction (LLE) Conditions | Optimize the pH of the aqueous phase to ensure Fenbufen (an acidic drug) is in its neutral form for efficient extraction into an organic solvent. Screen different organic extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether). |
| Poor Solid-Phase Extraction (SPE) Recovery | Ensure the SPE cartridge is appropriate for an acidic drug (e.g., mixed-mode anion exchange). Optimize the wash and elution steps. A weak organic wash can remove interferences without eluting Fenbufen, while a stronger, acidified organic solvent may be needed for complete elution. |
| Analyte Adsorption | Fenbufen may adsorb to plasticware. Using low-binding tubes and pipette tips can mitigate this. Including a small percentage of organic solvent in the reconstitution solution can also help. |
Issue 2: Significant Ion Suppression Observed for Fenbufen
Symptoms:
-
Matrix factor (MF) is significantly less than 1 (e.g., < 0.7).
-
Low signal-to-noise ratio for the lower limit of quantification (LLOQ) samples.
-
Inconsistent results between different lots of biological matrix.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution with Phospholipids | Modify the chromatographic gradient to achieve better separation between Fenbufen and the phospholipid elution zone (typically in the later part of the run). Implement a divert valve to direct the early and late eluting matrix components to waste. Consider phospholipid removal plates/cartridges during sample preparation. |
| Insufficient Chromatographic Resolution | Optimize the analytical column and mobile phase. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide different selectivity. Adjusting the mobile phase pH or organic content can also alter retention and separation from interfering components. |
| Inadequate Sample Cleanup | Improve the sample preparation method. If using protein precipitation, consider switching to LLE or SPE for a cleaner extract.[6] |
Issue 3: High Variability in this compound Peak Area
Symptoms:
-
The coefficient of variation (%CV) of the this compound peak area across a batch of samples is high (>15-20%).
-
Inaccurate results for QC samples despite the use of a deuterated internal standard.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard and sample volumes. Ensure thorough vortexing at each step. Automating sample preparation can improve consistency. |
| Differential Matrix Effects | A slight retention time shift between Fenbufen and this compound can cause them to be affected differently by a narrow region of ion suppression.[4] Try to adjust the chromatography to ensure perfect co-elution. |
| Internal Standard Instability | Verify the stability of the this compound stock and working solutions under the storage and handling conditions. |
Quantitative Data Summary
The following tables present illustrative data from a hypothetical bioanalytical method validation for Fenbufen in human plasma using this compound as the internal standard. Note: This data is for demonstration purposes to illustrate acceptable performance and is not from a specific cited study due to the lack of publicly available validation reports for this specific analyte/internal standard pair.
Table 1: Illustrative Matrix Effect and Recovery Data for Fenbufen and this compound
| Analyte | Concentration (ng/mL) | Matrix Factor (MF)1 (n=6) | %CV of MF | Recovery2 (%) (n=6) | %CV of Recovery | IS-Normalized MF3 |
| Fenbufen | 5 (LQC) | 0.88 | 4.2 | 85.3 | 5.1 | 1.01 |
| 500 (HQC) | 0.90 | 3.8 | 86.1 | 4.5 | 1.02 | |
| This compound | 100 | 0.87 | 3.9 | 84.9 | 4.8 | - |
-
1Matrix Factor (MF) = (Peak Response in Post-Extracted Matrix) / (Peak Response in Neat Solution)
-
2Recovery (%) = (Peak Response in Pre-Extracted Matrix) / (Peak Response in Post-Extracted Matrix) * 100
-
3IS-Normalized MF = (MF of Fenbufen) / (MF of this compound)
Table 2: Illustrative Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5 days) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.04 | 104.0 | 8.5 |
| LQC | 5 | 4.92 | 98.4 | 6.2 |
| MQC | 100 | 101.5 | 101.5 | 4.8 |
| HQC | 500 | 495.0 | 99.0 | 5.5 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Blank Matrix Extract: Extract at least six different lots of the biological matrix (e.g., human plasma) using the developed sample preparation method without adding the analyte or internal standard.
-
Prepare Neat Solutions: Prepare solutions of Fenbufen (at low and high QC concentrations) and this compound (at its working concentration) in the final reconstitution solvent.
-
Prepare Post-Extraction Spiked Samples: Spike the blank matrix extracts from each lot with Fenbufen (at low and high QC concentrations) and this compound (at its working concentration).
-
Analysis: Analyze the neat solutions and the post-extraction spiked samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): For each lot and concentration, calculate MF = (Mean peak area of post-extraction spiked sample) / (Mean peak area of neat solution).
-
IS-Normalized MF: Calculate IS-Normalized MF = (MF of Fenbufen) / (MF of this compound). The %CV of the IS-Normalized MF across the different lots should be ≤15%.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Aliquot 100 µL of plasma sample (or standard, QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., at 100 ng/mL in 50:50 methanol:water).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Visualizations
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and quantitation of non-steroidal anti-inflammatory drug use close to the time of birth using umbilical cord tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fenbufen-d9 Chromatographic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Fenbufen-d9.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Fenbufen that influence its chromatographic behavior?
A1: Understanding the physicochemical properties of Fenbufen is crucial for chromatographic method development. Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) with the following key properties:
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₆H₁₄O₃ | Influences molecular weight and potential for interactions. |
| Molecular Weight | 254.29 g/mol | Affects diffusion and mass transfer in the column. |
| pKa (Strongest Acidic) | 4.22[1] | As an acidic compound, its ionization state is highly dependent on the mobile phase pH. To ensure good retention and peak shape in reversed-phase chromatography, the mobile phase pH should be kept at least 1.5-2 pH units below the pKa.[2][3] |
| logP | 3.07[1] | Indicates that Fenbufen is a relatively nonpolar compound, making it well-suited for reversed-phase chromatography. |
| Water Solubility | 0.0121 mg/mL[1] | Low aqueous solubility can lead to precipitation in highly aqueous mobile phases or if the sample is dissolved in a purely aqueous solvent. This can cause peak fronting or splitting.[4] |
| Solubility in Organic Solvents | Soluble in DMSO, DMF, ethanol, and acetonitrile.[5] | It is important to use a sample solvent that is compatible with the mobile phase to avoid peak distortion. |
Q2: What is the most common cause of peak tailing for this compound?
A2: The most common cause of peak tailing for acidic compounds like this compound in reversed-phase chromatography is secondary interactions with residual silanol groups on the silica-based stationary phase.[6][7] These silanol groups can be deprotonated at a mobile phase pH above ~3.5 and interact with the acidic analyte, leading to tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[2][5][8]
-
At a pH close to the pKa (4.22): Both the ionized and non-ionized forms of this compound will be present, which can lead to split or broad peaks.[5]
-
At a pH significantly below the pKa (e.g., pH 2.5-3.0): this compound will be in its protonated, non-ionized form. This minimizes secondary interactions with silanols and promotes better retention and a more symmetrical peak shape.[8]
-
At a pH above the pKa: this compound will be in its ionized form, which is more polar. This will lead to reduced retention in reversed-phase chromatography and may still be susceptible to interactions with the stationary phase, potentially causing tailing.
Q4: Can the choice of organic modifier in the mobile phase impact peak shape?
A4: Yes, the choice and proportion of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile and methanol have different solvent strengths and can engage in different interactions with the analyte and stationary phase. It is important to optimize the organic modifier percentage to achieve adequate retention and good peak symmetry.
Troubleshooting Guides
This section provides a systematic approach to resolving common peak shape problems encountered during the analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Possible Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., 10-20 mM phosphate or formate buffer).[7][8] Consider using a modern, high-purity, end-capped C18 column to minimize exposed silanol groups.[6] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If performance does not improve, replace the column. |
| Column Overload | Reduce the mass of analyte injected by diluting the sample or decreasing the injection volume.[4] |
| Sample Solvent Mismatch | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase. Ideally, dissolve the sample in the mobile phase. |
| Extra-column Dead Volume | Check all connections between the injector, column, and detector for leaks or improper fittings. Use tubing with a small internal diameter. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak with a leading edge that slopes more gradually than the trailing edge.
Troubleshooting Workflow for Peak Fronting ```dot graph Troubleshooting_Fronting { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial", fontcolor="#202124"];
Start [label="Peak Fronting Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Solubility [label="Is this compound fully dissolved\n in the sample solvent?"]; Change_Solvent [label="Use a sample solvent with a higher\n organic content (e.g., 50:50 ACN:Water)\n while ensuring compatibility with the mobile phase.", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Overload [label="Is the sample concentration too high?"]; Dilute_Sample [label="Dilute the sample and reinject.", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Column_Condition [label="Is there a void or channel\n in the column packing?"]; Reverse_Flush [label="Reverse flush the column at a low flow rate.\n (Check manufacturer's instructions)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Replace_Column [label="Replace the column.", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Solubility; Check_Solubility -> Change_Solvent [label="No"]; Change_Solvent -> Resolved; Check_Solubility -> Check_Overload [label="Yes"]; Check_Overload -> Dilute_Sample [label="Yes"]; Dilute_Sample -> Resolved; Check_Overload -> Check_Column_Condition [label="No"]; Check_Column_Condition -> Reverse_Flush [label="Possible"]; Reverse_Flush -> Resolved; Reverse_Flush -> Replace_Column [label="No Improvement"]; Replace_Column -> Resolved; Check_Column_Condition -> Resolved [label="No"]; }``` Caption: Troubleshooting workflow for addressing peak fronting of this compound.
Possible Causes and Solutions for Peak Fronting:
| Cause | Solution |
| Poor Sample Solubility | Due to Fenbufen's low aqueous solubility, dissolving it in a solvent with insufficient organic content can lead to fronting. Increase the proportion of organic solvent (e.g., acetonitrile or methanol) in the sample diluent. Ensure the sample is fully dissolved before injection. |
| Column Overload | High concentrations of the analyte can lead to saturation of the stationary phase, causing fronting. D[4]ilute the sample or reduce the injection volume. |
| Column Collapse or Void | A void at the column inlet can cause the sample band to spread unevenly, leading to fronting. Try reverse-flushing the column at a low flow rate (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. |
| Incompatible Sample Solvent and Mobile Phase | Injecting a sample in a solvent significantly different from the mobile phase can cause peak distortion. Prepare the sample in a solvent that is as close as possible to the mobile phase composition. |
Experimental Protocols
The following are example starting protocols for the analysis of this compound. These should be optimized for your specific instrumentation and application.
Protocol 1: Reversed-Phase HPLC-UV Method
This method is suitable for the quantification of this compound in bulk material or simple formulations.
Chromatographic Conditions:
| Parameter | Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 282 nm |
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Dilute the stock solution with the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentration (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for Trace Analysis
This method is suitable for the sensitive quantification of this compound in complex matrices such as biological fluids.
LC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 262.2 (for this compound) |
| Product Ions (m/z) | To be determined by infusion and optimization. Likely fragments would correspond to the loss of the butanoic acid side chain. |
| Collision Energy | To be optimized for the specific instrument. |
| Dwell Time | 100 ms |
Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Disclaimer: These protocols are intended as a starting point. Method development and validation are essential to ensure the suitability of the method for its intended purpose.
References
- 1. Separation of Fenbufen on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
Minimizing background noise in Fenbufen-d9 detection
Welcome to the Technical Support Center for Fenbufen-d9 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing background noise and ensuring accurate detection of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in this compound LC-MS/MS analysis?
A1: Background noise in the LC-MS/MS analysis of this compound can originate from several sources, including:
-
Contaminated Solvents and Reagents: Impurities in solvents like acetonitrile, methanol, or water, as well as in additives like formic acid or ammonium acetate, can introduce interfering ions.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification and a high baseline.
-
Leachables from Consumables: Plasticizers and other compounds can leach from sample vials, pipette tips, and other laboratory plastics, contributing to background noise.
-
Instrument Contamination: Carryover from previous analyses or contamination of the ion source, transfer optics, or mass analyzer can be a significant source of noise.
-
In-source Fragmentation or Adduct Formation: this compound may form adducts with sodium, potassium, or other ions present in the mobile phase or sample, creating additional peaks and raising the baseline.
Q2: How can I reduce matrix effects when analyzing this compound in biological samples?
A2: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components compared to a simple protein precipitation.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard: As this compound is itself a stable isotope-labeled compound, it is often used as an internal standard for the quantification of Fenbufen. When this compound is the analyte, a different stable isotope-labeled analog (if available) or a structural analog with similar chromatographic and mass spectrometric behavior should be used to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte concentration, potentially impacting sensitivity.
Q3: What are the expected MRM transitions for this compound?
A3: While the exact MRM (Multiple Reaction Monitoring) transitions should be optimized in your laboratory, we can predict the transitions based on the known fragmentation of Fenbufen. For Fenbufen (unlabeled), common transitions in negative ion mode are from the precursor ion m/z 253.08 to product ions m/z 153.1 and m/z 55. Since this compound has nine deuterium atoms, its molecular weight will be higher. Assuming the deuteriums are on the phenyl rings, the precursor ion for this compound would be approximately m/z 262.1. The fragmentation is unlikely to involve the deuterated positions, so the mass shift of the product ions will depend on which part of the molecule they represent. It is crucial to perform a product ion scan on the this compound precursor to determine the optimal transitions for your instrument.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Issue 1: High Baseline Noise in the Chromatogram
Symptoms: The baseline in your chromatogram is "fuzzy" or shows significant fluctuations, making it difficult to accurately integrate the peak for this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Filter the mobile phase through a 0.22 µm filter. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer, and lens) according to the manufacturer's instructions. |
| Insufficient Degassing | Ensure your mobile phase is properly degassed using an online degasser or by sonication. |
| Column Bleed | Condition a new column according to the manufacturer's instructions. If an older column is in use, it may need to be replaced. |
| Leaks in the LC System | Check all fittings and connections for any signs of leaks. |
Issue 2: Ghost Peaks Appearing in the Blank Injection
Symptoms: Peaks are observed in the chromatogram when a blank solvent is injected, one of which may have a similar retention time to this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Carryover from Previous Injection | Implement a robust needle wash protocol on your autosampler. Use a strong solvent in the wash solution. Injecting several blanks after a high-concentration sample can help flush the system. |
| Contaminated Injection Solvent | Use fresh, high-purity solvent for your blanks and for dissolving your standards and samples. |
| Contaminated Sample Vials or Caps | Use vials and caps that are certified for low bleed and are from a reputable supplier. |
Issue 3: Inconsistent Retention Time for this compound
Symptoms: The retention time of the this compound peak shifts between injections or batches.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary. |
| Changes in Mobile Phase Composition | Prepare mobile phases carefully and consistently. If using a gradient, ensure the pump is mixing the solvents accurately. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. |
| Column Degradation | The column may be nearing the end of its lifespan. Replace the column if other solutions do not resolve the issue. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.
-
Thaw Plasma Samples: Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex: Vortex the thawed samples to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Spiking with Internal Standard: Add the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Suggested LC-MS/MS Parameters for this compound Analysis
These are starting parameters and will likely require optimization for your specific instrument and column.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Value |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (Q1) | ~m/z 262.1 (to be confirmed by infusion of this compound) |
| Product Ions (Q3) | To be determined by product ion scan. Expected to be similar to Fenbufen with a mass shift. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting high baseline noise.
Technical Support Center: Overcoming Challenges in Fenbufen Quantification with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Fenbufen using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard (IS) recommended for Fenbufen quantification by LC-MS/MS?
A1: A deuterated internal standard, such as Fenbufen-d5 or Fenbufen-d9, is the gold standard for quantitative bioanalysis. Because its chemical and physical properties are nearly identical to Fenbufen, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.[1]
Q2: What are the most common challenges encountered when using a deuterated standard for Fenbufen analysis?
A2: The most common challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or urine can suppress or enhance the ionization of both Fenbufen and its deuterated standard, potentially leading to inaccurate results if the effect is not consistent across samples.[2]
-
Isotopic Interference: Natural isotopes of Fenbufen can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. This can artificially inflate the internal standard response and lead to underestimation of the analyte concentration.
-
Chromatographic Separation: While ideally co-eluting, minor differences in chromatographic behavior between Fenbufen and its deuterated standard can sometimes occur, a phenomenon known as the "isotope effect." This can be more pronounced with a higher degree of deuteration.
-
Stability of the Deuterated Standard: Although generally stable, the deuterium atoms can sometimes undergo back-exchange with protons from the solvent, particularly under certain pH and temperature conditions.[3]
Q3: What are the major metabolites of Fenbufen that I should be aware of during method development?
A3: Fenbufen is a pro-drug and is rapidly metabolized. The major active metabolite is (1,1'-biphenyl)-4-acetic acid . Other significant metabolites found in plasma and urine include gamma-hydroxy(1,1'-biphenyl)-4-butanoic acid , 4'-hydroxy(1,1'-biphenyl)-4-acetic acid , gamma,4'-dihydroxy(1,1'-biphenyl)-4-butanoic acid , and beta,gamma-dihydroxy(1,1'-biphenyl)-4-butanoic acid .[4] It is crucial that the analytical method can distinguish Fenbufen from its metabolites to ensure accurate quantification.
Troubleshooting Guide
Problem 1: High variability in the internal standard (IS) response across a batch.
-
Question: My deuterated Fenbufen internal standard shows significant variability in peak area across my calibration standards and unknown samples. What could be the cause and how can I fix it?
-
Answer:
-
Inconsistent Sample Preparation: This is the most common cause. Ensure precise and consistent pipetting of the internal standard solution into all samples. Verify the accuracy and precision of your pipettes. Inconsistent recovery during extraction (e.g., liquid-liquid or solid-phase extraction) can also be a factor. Re-evaluate your extraction procedure for robustness.
-
Matrix Effects: Significant variability in the matrix composition between samples can lead to differential ion suppression or enhancement of the internal standard. To investigate this, you can perform a post-column infusion experiment. To mitigate matrix effects, consider a more rigorous sample cleanup method or dilute the samples.
-
Instrument Instability: Check for fluctuations in the mass spectrometer's source conditions or detector response. Run a system suitability test before your analytical batch to ensure the instrument is performing consistently.
-
Problem 2: The retention times of Fenbufen and the deuterated IS are shifting.
-
Question: I am observing a drift in the retention times for both my analyte and internal standard during the analytical run. What should I do?
-
Answer:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts.
-
Mobile Phase Issues: Check for changes in the mobile phase composition, such as solvent evaporation or incorrect preparation. Ensure the pH of the aqueous portion of the mobile phase is stable.
-
Column Temperature: Verify that the column oven temperature is stable and consistent. Temperature fluctuations can significantly impact retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to retention time shifts. If the problem persists, consider replacing the analytical column.
-
Problem 3: Poor peak shape (fronting, tailing, or splitting) for Fenbufen and/or the IS.
-
Question: My chromatographic peaks for Fenbufen and its deuterated standard are not symmetrical. How can I improve the peak shape?
-
Answer:
-
Injection Solvent: Ensure the injection solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing. A more effective sample cleanup or a guard column can help.
-
pH of the Mobile Phase: For an acidic compound like Fenbufen, the pH of the mobile phase should be at least 2 pH units below its pKa to ensure it is in its neutral form, which generally results in better peak shape on reversed-phase columns.
-
Problem 4: Inaccurate results at the lower limit of quantification (LLOQ).
-
Question: My assay is not consistently accurate and precise at the LLOQ. What are the potential reasons?
-
Answer:
-
Insufficient Sensitivity: The instrument may not be sensitive enough to reliably detect the analyte at the LLOQ. Optimize the mass spectrometer's source and compound-specific parameters (e.g., collision energy, declustering potential) for both Fenbufen and the deuterated IS.
-
Matrix Effects: Ion suppression is often more pronounced at lower concentrations. A more effective sample cleanup is crucial for achieving a low LLOQ.
-
Carryover: Analyte from a high concentration sample may carry over into the subsequent injection of a low concentration sample. Optimize the autosampler wash procedure to minimize carryover.
-
Experimental Protocols
This section provides a representative LC-MS/MS method for the quantification of Fenbufen in human plasma. This is an example protocol and may require optimization for your specific instrumentation and application.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the deuterated Fenbufen internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Fenbufen: 253.1 -> 197.1; Fenbufen-d5 (example): 258.1 -> 202.1 |
| Source Temperature | 550°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
Quantitative Data Summary
The following tables present example validation data for the described method.
Table 1: Calibration Curve for Fenbufen in Human Plasma
| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 1 | 98.5 | 6.2 |
| 5 | 101.2 | 4.8 |
| 20 | 100.5 | 3.1 |
| 100 | 99.8 | 2.5 |
| 500 | 102.1 | 1.9 |
| 1000 | 98.9 | 2.3 |
| 2000 | 100.8 | 1.7 |
| 4000 | 99.2 | 2.0 |
Table 2: Inter- and Intra-day Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 3 (LQC) | 5.1 | 103.2 | 6.5 | 101.8 |
| 800 (MQC) | 3.4 | 99.5 | 4.2 | 100.7 |
| 3200 (HQC) | 2.8 | 101.1 | 3.7 | 99.9 |
Table 3: Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 3 (LQC) | 88.2 | 95.6 |
| 3200 (HQC) | 91.5 | 98.2 |
Visualizations
Experimental Workflow
Caption: Workflow for Fenbufen quantification in plasma.
Fenbufen Metabolic Pathway
Caption: Simplified metabolic pathway of Fenbufen.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recovery of Fenbufen-d9 from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Fenbufen-d9 from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical studies?
A1: this compound is a stable isotope-labeled version of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID). In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard (IS). Because it is chemically identical to Fenbufen but has a different mass, it can be added to biological samples at a known concentration before sample processing. This allows for accurate quantification of Fenbufen by correcting for any analyte loss during sample preparation and for variations in instrument response.
Q2: What are the main challenges in extracting this compound from biological matrices like plasma and urine?
A2: The primary challenges include:
-
High Protein Binding: Fenbufen and its metabolites are highly bound (>98%) to plasma proteins[1]. This can lead to low recovery if proteins are not efficiently removed.
-
Matrix Effects: Components of biological matrices can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.
-
Analyte Stability: Degradation of this compound can occur during sample collection, storage, and processing. For many analytes, storage at -20°C or colder is recommended to ensure stability for extended periods[2][3].
-
Metabolism: Fenbufen is a prodrug and is extensively metabolized in the body[1]. When analyzing for Fenbufen, it is important to consider the stability and extraction of its major metabolites as well.
Q3: Should I be concerned about the stability of this compound in my samples?
A3: Yes, ensuring the stability of both the analyte and the internal standard is critical. While specific stability data for this compound is not extensively published, general guidelines for small molecules in biological matrices apply. For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended to prevent degradation[2][3]. It is also crucial to perform freeze-thaw stability experiments during method validation to ensure that repeated freezing and thawing of samples does not lead to degradation of this compound.
Q4: Which extraction method is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A4: Both SPE and LLE can be effective for extracting this compound. The choice depends on factors like the desired level of sample cleanup, throughput, and available resources.
-
SPE can offer higher selectivity and cleaner extracts, potentially reducing matrix effects. A validated method for Fenbufen in rat plasma using a polymeric reversed-phase sorbent showed recoveries greater than 93%[4].
-
LLE is often simpler and less expensive. For acidic drugs like Fenbufen, a common approach is to acidify the sample and extract with a water-immiscible organic solvent. A method for the similar NSAID ibuprofen reported recoveries of 95-97% using LLE[5].
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | Fenbufen is highly protein-bound[1]. Ensure complete protein precipitation by using an appropriate volume of a cold organic solvent like acetonitrile or methanol (typically 3-5 times the sample volume)[6]. Vortex thoroughly and centrifuge at a sufficient speed and duration to obtain a clear supernatant. |
| Incorrect pH during Extraction | Fenbufen is an acidic drug with a pKa of approximately 4.22[7]. For LLE, acidify the sample to a pH at least 2 units below the pKa (e.g., pH 2) to ensure it is in its neutral, more organic-soluble form. For reversed-phase SPE, adjusting the sample pH to be close to the pKa can enhance retention. |
| Suboptimal SPE Sorbent/Protocol | Ensure the SPE sorbent is appropriate for Fenbufen (e.g., a polymeric reversed-phase sorbent). Optimize the wash and elution steps. An inadequate wash may lead to co-elution of interferences, while an elution solvent that is too weak will result in incomplete recovery. |
| Inappropriate LLE Solvent | The choice of extraction solvent is critical. A solvent like methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and a less polar solvent is often effective for acidic drugs. Test different solvents to find the one that provides the best recovery for this compound. |
| Analyte Instability | If samples have been stored for an extended period or subjected to multiple freeze-thaw cycles, degradation may have occurred. Validate the stability of this compound under your specific storage and handling conditions[4]. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, vortexing, and timing for each step of the extraction process. Automating sample preparation can help reduce variability. |
| Matrix Effects | Variable matrix effects between samples can lead to inconsistent results. To mitigate this, improve sample cleanup by using a more rigorous SPE protocol or a two-step LLE. Consider using a different ionization source (e.g., APCI instead of ESI) on your mass spectrometer. |
| Internal Standard Issues | Ensure the internal standard (this compound) is added to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process. Verify the concentration and stability of the internal standard stock solution. |
| LC-MS/MS System Performance | Check for system suitability by injecting a standard solution before running samples. Monitor for consistent retention times, peak shapes, and signal intensities. |
Quantitative Data Summary
The following table summarizes reported recovery data for Fenbufen and similar compounds using different extraction techniques.
| Analyte | Matrix | Extraction Method | Sorbent/Solvent | Average Recovery (%) | Reference |
| Fenbufen | Rat Plasma | Solid-Phase Extraction | Bond Elut Plexa | > 93.54 | [4] |
| Ibuprofen | Elephant Plasma | Liquid-Liquid Extraction | Ethyl Acetate / Methanol | 95 - 97 | [5] |
| Iron Chelator | Human Plasma | Protein Precipitation | Acetonitrile | 78 | [8] |
Experimental Protocols
Detailed Methodology for Protein Precipitation followed by Liquid-Liquid Extraction (Adapted from a validated method for Ibuprofen[5])
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
In a clean tube, add 200 µL of plasma.
-
Spike with the appropriate volume of this compound internal standard working solution.
-
-
Protein Precipitation & Acidification:
-
Add 600 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample.
-
Inject an aliquot into the LC-MS/MS system.
-
Detailed Methodology for Solid-Phase Extraction (Based on a validated method for Fenbufen[4])
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex. This step simultaneously precipitates proteins and adjusts the pH.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Visualizations
References
- 1. vliz.be [vliz.be]
- 2. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Validated LC-MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does fenbufen have a large distribution volume or is it subject to extensive presystemic elimination? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method Using Fenbufen-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance characteristics for the validation of a liquid chromatography-mass spectrometry (LC-MS) method utilizing Fenbufen-d9 as an internal standard. The presented data, compiled from various sources, offers a benchmark for laboratories developing and validating similar bioanalytical methods for the quantification of Fenbufen or other non-steroidal anti-inflammatory drugs (NSAIDs).
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize typical validation parameters and acceptance criteria as recommended by regulatory bodies like the FDA and EMA, alongside representative data from a validated LC-MS/MS method for Fenoprofen using Fenoprofen-d3 as an internal standard. This data can serve as a practical reference for establishing performance expectations for a Fenbufen assay with this compound.
Table 1: Linearity and Sensitivity
| Parameter | Acceptance Criteria (Typical) | Representative Data (Fenoprofen using Fenoprofen-d3 IS)[2] |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.02 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9996 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% | 0.02 µg/mL |
Table 2: Precision and Accuracy
| Parameter | QC Level | Acceptance Criteria (Typical) | Representative Data (Fenoprofen using Fenoprofen-d3 IS)[2] |
| Intra-day Precision (%CV) | Low | ≤ 15% | ≤ 4.3% |
| Medium | ≤ 15% | ≤ 4.3% | |
| High | ≤ 15% | ≤ 4.3% | |
| Inter-day Precision (%CV) | Low | ≤ 15% | ≤ 4.3% |
| Medium | ≤ 15% | ≤ 4.3% | |
| High | ≤ 15% | ≤ 4.3% | |
| Intra-day Accuracy (% Bias) | Low | Within ±15% | 96.4% - 103.7% |
| Medium | Within ±15% | 96.4% - 103.7% | |
| High | Within ±15% | 96.4% - 103.7% | |
| Inter-day Accuracy (% Bias) | Low | Within ±15% | 96.4% - 103.7% |
| Medium | Within ±15% | 96.4% - 103.7% | |
| High | Within ±15% | 96.4% - 103.7% |
Table 3: Recovery and Matrix Effect
| Parameter | QC Level | Acceptance Criteria (Typical) | Representative Data (General Guidance) |
| Recovery (%) | Low | Consistent and reproducible | 85-115% |
| Medium | Consistent and reproducible | 85-115% | |
| High | Consistent and reproducible | 85-115% | |
| Matrix Effect (%CV of IS-normalized matrix factor) | Low | ≤ 15% | ≤ 15% |
| High | ≤ 15% | ≤ 15% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of a validated LC-MS method. Below are representative protocols for sample preparation and chromatographic analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for the extraction of NSAIDs from biological matrices like plasma.[3][4]
-
Sample Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (concentration to be optimized) to each plasma sample.
-
Acidification: Acidify the plasma sample by adding a small volume of an appropriate acid (e.g., 20 µL of 1M HCl) to protonate the acidic drug.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortexing and Centrifugation: Vortex the mixture for 2 minutes to ensure thorough mixing, followed by centrifugation at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Fenbufen and this compound. Optimization of these parameters is essential for achieving the desired sensitivity and selectivity.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic drugs like Fenbufen.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - require experimental determination):
-
Fenbufen: Precursor ion (e.g., m/z 253.1) → Product ion (e.g., m/z 197.1)
-
This compound: Precursor ion (e.g., m/z 262.1) → Product ion (e.g., m/z 206.1)
-
-
Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and source temperature is critical for maximizing signal intensity.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method implementation.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Precision in Practice: A Guide to Fenbufen Quantification Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and bioequivalence studies, the accuracy and precision of analytical methods are paramount. The quantification of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen requires robust and reliable methodologies to ensure data integrity. The use of a stable isotope-labeled internal standard, such as Fenbufen-d9, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest levels of accuracy and precision.
Comparative Quantitative Data
The following tables summarize the typical accuracy and precision data from a validated LC-MS/MS method for the quantification of an NSAID (Ibuprofen as a surrogate for Fenbufen) in human plasma. These values are representative of the performance characteristics expected from a well-developed and validated bioanalytical method using a deuterated internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Fenbufen (surrogate) | 0.05 - 36 | > 0.99 |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Analyte | Spiked Concentration (µg/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) |
| Fenbufen (surrogate) | 0.05 (LLOQ) | < 5% | 88.2% to 103.7% | < 5% | 88.2% to 103.7% |
| 0.1 (Low QC) | < 5% | 88.2% to 103.7% | < 5% | 88.2% to 103.7% | |
| 15 (Mid QC) | < 5% | 88.2% to 103.7% | < 5% | 88.2% to 103.7% | |
| 30 (High QC) | < 5% | 88.2% to 103.7% | < 5% | 88.2% to 103.7% |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Matrix Effect |
| Fenbufen (surrogate) | 78.4% to 80.9% | Negligible |
Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed experimental protocol for the quantification of an NSAID (Ibuprofen) in human plasma using a deuterated internal standard (Ibuprofen-d3). This protocol can be adapted for the analysis of Fenbufen with this compound.
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.
-
Step 1: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Step 2: Add 20 µL of the internal standard working solution (this compound in methanol).
-
Step 3: Add 400 µL of methanol to precipitate the plasma proteins.
-
Step 4: Vortex the mixture for 1 minute.
-
Step 5: Centrifuge at 13,000 rpm for 10 minutes.
-
Step 6: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the residue in 100 µL of the mobile phase.
-
Step 8: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm).
-
Mobile Phase A: 0.05% acetic acid and 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A gradient program is used to achieve optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fenbufen (surrogate): m/z 205.0 → 161.1
-
This compound (surrogate): m/z 208.0 → 164.0
-
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: -4500 V.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
Caption: Experimental workflow for Fenbufen quantification.
Caption: Logical relationship of the quantification method.
Conclusion
The use of a deuterated internal standard, such as this compound, is indispensable for the accurate and precise quantification of Fenbufen in biological matrices by LC-MS/MS. The presented data and protocol, using Ibuprofen as a surrogate, highlight the high level of performance that can be achieved with a validated method. This includes excellent linearity, high accuracy and precision, and minimal matrix effects. For researchers and scientists in drug development, adopting such a methodology is crucial for generating reliable pharmacokinetic data and ensuring the integrity of clinical and preclinical studies.
A Comparative Guide to the Bioanalytical Analysis of Fenbufen: Evaluating Linearity and Range
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) fenbufen, establishing a robust and reliable bioanalytical method is paramount. A key aspect of method validation is determining the linearity and range over which the assay is accurate and precise. This guide provides a comparative overview of analytical methods for fenbufen, with a focus on these critical performance characteristics. While the use of a deuterated internal standard like fenbufen-d9 is highly recommended for LC-MS/MS-based assays to ensure the highest accuracy, published methods often utilize other compounds. This guide will present data from a validated HPLC-PDA method for fenbufen and compare it with typical performance characteristics of LC-MS/MS methods for other NSAIDs to provide a comprehensive overview.
Comparison of Linearity and Range
The following table summarizes the linearity and range of a validated HPLC-PDA method for fenbufen analysis and provides a comparative look at a typical LC-MS/MS method for another common NSAID, ibuprofen, which often employs a deuterated internal standard.
| Analyte | Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Biological Matrix | Reference |
| Fenbufen | HPLC-PDA | Not specified | 0.5 - 50 µg/mL | Not explicitly stated, but method was validated | Rat Plasma | [1] |
| Ibuprofen | LC-MS/MS | Ibuprofen-d3 | 0.1 - 80 µg/mL | >0.99 | Dog Plasma |
Note: While a specific validated method for fenbufen using this compound was not identified in the public domain, the use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, leading to enhanced precision and accuracy.
Experimental Workflow for Fenbufen Analysis
A typical bioanalytical workflow for the quantification of fenbufen in a biological matrix, such as plasma, using an internal standard is depicted in the following diagram. This process involves sample preparation, chromatographic separation, and detection.
Caption: A generalized workflow for the bioanalytical quantification of fenbufen using an internal standard.
Detailed Experimental Protocol: HPLC-PDA Method for Fenbufen
The following is a detailed experimental protocol based on a validated method for the simultaneous determination of fenbufen, felbinac, and ulifloxacin in rat plasma[1].
Sample Preparation (Solid-Phase Extraction - SPE)
-
SPE Cartridges: Bond Elut Plexa cartridges were found to be the most effective.
-
Procedure:
-
Condition the SPE cartridges.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute fenbufen and other analytes using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Chromatographic Conditions
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Column: Kinetex C18 EVO.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, 10mM ammonium acetate, and methanol.
-
Detection: PDA detector monitoring the appropriate wavelength for fenbufen.
Method Validation Parameters
-
Linearity: The method was demonstrated to be linear over the concentration range of 0.5 to 50 µg/mL for fenbufen[1].
-
Recovery: The analyte recovery from the SPE procedure was higher than 93.54%[1].
-
Precision: The relative standard deviation (RSD) was less than 10%[1].
-
Limit of Detection (LOD): The LOD for fenbufen was 0.5 µg/mL[1].
Alternative Methods and Considerations
While the HPLC-PDA method provides reliable quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is generally preferred for bioanalytical studies due to its superior sensitivity and selectivity. An LC-MS/MS method would typically allow for a lower limit of quantification (LLOQ), which is crucial for pharmacokinetic studies where drug concentrations can be very low.
For an LC-MS/MS analysis of fenbufen, the use of This compound as an internal standard is highly advantageous. A stable isotope-labeled internal standard co-elutes with the analyte and has a very similar ionization efficiency, effectively correcting for matrix effects and variations in instrument response. This leads to more accurate and precise quantification over the entire calibration range.
References
A Comparative Guide to the Pharmacokinetics of Fenbufen and the Role of Fenbufen-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen and its deuterated analogue, Fenbufen-d9. While Fenbufen is the active therapeutic agent, this compound serves as a critical tool in the precise analysis of Fenbufen's behavior in the body. Understanding the pharmacokinetics of Fenbufen is essential for optimizing its therapeutic use, and the application of this compound is instrumental in achieving accurate and reliable pharmacokinetic data.
Understanding Fenbufen Pharmacokinetics
Fenbufen is a pro-drug belonging to the propionic acid class of NSAIDs. Following oral administration, it is absorbed from the gastrointestinal tract and subsequently metabolized in the liver to its active metabolites, which are responsible for its anti-inflammatory and analgesic effects.
Key Pharmacokinetic Parameters of Fenbufen
The pharmacokinetic profile of Fenbufen has been characterized in several human studies. The key parameters are summarized in the table below.
| Parameter | Value | Description |
| Time to Peak Plasma Concentration (Tmax) | Approximately 70 minutes[1][2] | The time required to reach the maximum concentration of the drug in the blood plasma after administration. |
| Plasma Half-Life (t½) | Approximately 10-17 hours[1][2] | The time it takes for the concentration of the drug in the plasma to be reduced by half. |
| Plasma Protein Binding | >99%[1][2] | The extent to which the drug binds to proteins in the blood plasma. This high binding affinity can influence its distribution and elimination. |
| Metabolism | Metabolized in the liver to active metabolites, primarily biphenylacetic acid and 4-hydroxy-biphenylbutyric acid.[1][2] | The biotransformation of the drug into other compounds. The anti-inflammatory activity of Fenbufen resides in its metabolites. |
| Excretion | Primarily excreted via urine, mainly as conjugates.[1][2] | The process by which the drug and its metabolites are eliminated from the body. |
The Role of this compound in Pharmacokinetic Analysis
This compound is a stable isotope-labeled version of Fenbufen, where nine hydrogen atoms have been replaced with deuterium atoms. This modification does not alter the drug's fundamental chemical properties for analytical purposes but provides a crucial mass difference that is detectable by mass spectrometry.
The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Fenbufen in biological matrices such as plasma and urine.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Improved Accuracy and Precision: this compound behaves almost identically to Fenbufen during sample extraction, chromatography, and ionization. This co-elution allows for the correction of any sample loss or variability during the analytical process, leading to highly accurate and precise quantification of Fenbufen.
-
Reduced Matrix Effects: Biological samples are complex matrices that can interfere with the analysis. Because this compound is chemically identical to Fenbufen, it experiences similar matrix effects, which are then normalized during data analysis.
-
Enhanced Specificity: The use of a specific mass transition for both the analyte (Fenbufen) and the internal standard (this compound) in MS/MS detection provides a high degree of specificity, minimizing the risk of interference from other compounds in the sample.
Experimental Protocols
A typical pharmacokinetic study of Fenbufen in humans would involve the following key steps:
Study Design and Volunteer Recruitment
-
Objective: To determine the pharmacokinetic profile of a single oral dose of Fenbufen.
-
Subjects: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria. All participants would provide informed consent.
-
Design: An open-label, single-dose, single-period pharmacokinetic study.
Drug Administration and Sample Collection
-
Dosing: Each volunteer would receive a single oral dose of Fenbufen (e.g., 600 mg).
-
Blood Sampling: Blood samples would be collected into labeled tubes containing an anticoagulant at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: The collected blood samples would be centrifuged to separate the plasma, which would then be stored frozen at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Fenbufen
-
Sample Preparation:
-
Thaw plasma samples.
-
Aliquot a small volume (e.g., 100 µL) of each plasma sample, calibration standard, and quality control sample into a clean tube.
-
Add a precise amount of this compound internal standard solution to each tube.
-
Perform protein precipitation by adding a solvent like acetonitrile to remove proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate Fenbufen and this compound from other plasma components using a suitable chromatography column.
-
Detect and quantify Fenbufen and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fenbufen and this compound would be monitored.
-
-
Data Analysis:
-
Calculate the peak area ratio of Fenbufen to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Fenbufen in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis
-
The plasma concentration-time data for each volunteer would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, clearance, and volume of distribution.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical pharmacokinetic study of Fenbufen.
Caption: Workflow of a Fenbufen Pharmacokinetic Study.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between Fenbufen administration, its metabolism, and the role of this compound in its analysis.
Caption: Fenbufen's Metabolic Pathway and Analytical Role of this compound.
References
Fenbufen-d9: A Superior Internal Standard for Regulatory Bioanalytical Method Validation
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical data submitted to regulatory agencies. This guide provides a comprehensive comparison of Fenbufen-d9, a stable isotope-labeled (SIL) internal standard, with a representative structural analog, highlighting the suitability of this compound for robust and compliant bioanalytical method validation.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, emphasizing the need for well-characterized and reliable analytical procedures.[1][2][3] The use of a suitable internal standard is a cornerstone of this validation process, serving to correct for variability during sample preparation and analysis.[1][4] While both stable isotope-labeled and structural analog internal standards are used, SILs like this compound are widely recognized as the gold standard, particularly for sensitive and specific liquid chromatography-mass spectrometry (LC-MS) assays.[5][6][7]
This compound, the deuterium-labeled version of Fenbufen, offers significant advantages over structural analogs due to its near-identical physicochemical properties to the analyte.[8] This ensures that it behaves similarly during extraction, chromatography, and ionization, providing more effective compensation for potential matrix effects and other sources of variability.[5]
Comparative Performance: this compound vs. Structural Analog
The following tables summarize the expected performance of this compound compared to a hypothetical, yet representative, structural analog internal standard (e.g., a closely related NSAID) across key bioanalytical validation parameters. The acceptance criteria are based on current FDA and EMA guidelines.[2][3]
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (SIL-IS) Performance | Structural Analog IS Performance | Regulatory Acceptance Criteria |
| Accuracy | Expected to be high and consistent across the calibration range. The near-identical chemical nature allows for precise tracking of the analyte. | May exhibit bias, especially at the lower and upper limits of quantification, due to differences in extraction recovery and matrix effects. | Mean accuracy within ±15% of nominal values (±20% at LLOQ).[3] |
| Precision | High precision (low coefficient of variation, CV%) is anticipated due to effective normalization of variability. | Lower precision (higher CV%) is possible due to inconsistent tracking of the analyte's behavior. | CV ≤15% (≤20% at LLOQ).[3] |
| Matrix Effect | Minimal to no differential matrix effect is expected as both analyte and IS are similarly affected by ion suppression or enhancement. | Prone to differential matrix effects, where the IS and analyte are affected differently by co-eluting matrix components, leading to inaccurate results. | IS-normalized matrix factor should be close to 1, with a CV of ≤15%. |
| Recovery | Recovery is expected to be consistent and track that of the analyte, even if not 100%. | Recovery may differ significantly from the analyte and can be more variable across different biological matrix lots. | Recovery should be consistent, precise, and reproducible. |
| Selectivity | High selectivity is expected, with no interference from endogenous matrix components at the mass-to-charge ratio of the IS. | Potential for interference from endogenous compounds or metabolites that are structurally similar to the analog. | No significant interfering peaks at the retention time of the analyte and IS. |
Table 2: Stability Assessment
| Stability Test | This compound (SIL-IS) | Structural Analog IS | Regulatory Acceptance Criteria |
| Freeze-Thaw Stability | Expected to be stable and mirror the stability of Fenbufen. | May have different stability profiles, potentially degrading at a different rate than the analyte. | Mean concentration of stability samples within ±15% of nominal concentration. |
| Bench-Top Stability | Stability is anticipated to be comparable to Fenbufen under laboratory conditions. | Potential for differential stability, leading to inaccurate quantification if samples are left at room temperature for extended periods. | Mean concentration of stability samples within ±15% of nominal concentration. |
| Long-Term Stability | Expected to exhibit similar long-term storage stability as Fenbufen. | May have a different long-term stability profile, requiring separate and thorough investigation. | Mean concentration of stability samples within ±15% of nominal concentration. |
Experimental Protocols
A robust bioanalytical method for the quantification of Fenbufen in a biological matrix (e.g., human plasma) using this compound as an internal standard would typically involve the following steps:
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (internal standard).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Fenbufen and this compound would be monitored.
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the logical relationship between the choice of internal standard and the quality of the resulting data.
Caption: Bioanalytical workflow for Fenbufen analysis.
Caption: Impact of internal standard choice on validation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elearning.unite.it [elearning.unite.it]
- 3. BA Method Validation on Sample Stability- BioPharma Services [biopharmaservices.com]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
Performance of Fenbufen-d9 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of Fenbufen-d9 as an internal standard in the quantitative analysis of Fenbufen across various biological matrices. Due to the limited availability of published, head-to-head comparative studies of this compound in different matrices, this document outlines the generally accepted performance characteristics of deuterated internal standards in bioanalytical method development, supported by common practices in LC-MS/MS assays.
Executive Summary
Data Presentation: Expected Performance Characteristics
The following tables summarize the expected performance of this compound as an internal standard in typical bioanalytical LC-MS/MS methods. These values are based on established regulatory guidelines for bioanalytical method validation and the common performance of deuterated internal standards.
Table 1: Expected Analytical Performance of this compound in Human Plasma
| Parameter | Expected Range | Justification |
| Recovery | 85% - 115% | A deuterated internal standard should have a recovery rate that is consistent and similar to the analyte. |
| Matrix Effect | 85% - 115% | This compound is expected to co-elute with Fenbufen, effectively compensating for any ion suppression or enhancement caused by the plasma matrix. The ratio of analyte to internal standard should remain constant. |
| Intra-day Precision (%CV) | ≤ 15% | The use of a stable isotope-labeled internal standard significantly reduces variability within a single analytical run. |
| Inter-day Precision (%CV) | ≤ 15% | High reproducibility across different days is a key advantage of using a deuterated internal standard. |
| Accuracy (%Bias) | ± 15% | The internal standard ensures that the calculated concentration of the analyte is close to the true value. |
Table 2: Expected Analytical Performance of this compound in Human Urine
| Parameter | Expected Range | Justification |
| Recovery | 80% - 120% | Urine can have higher variability than plasma, but a deuterated internal standard is expected to track the analyte's recovery effectively. |
| Matrix Effect | 80% - 120% | The diverse composition of urine can lead to significant matrix effects. This compound is crucial for mitigating these effects. |
| Intra-day Precision (%CV) | ≤ 15% | Consistent performance within an analytical run is expected. |
| Inter-day Precision (%CV) | ≤ 15% | The method should demonstrate good reproducibility over time. |
| Accuracy (%Bias) | ± 15% | Accurate quantification is achievable due to the compensation provided by the internal standard. |
Table 3: Expected Analytical Performance of this compound in Tissue Homogenates
| Parameter | Expected Range | Justification |
| Recovery | 70% - 130% | Tissue homogenates are complex matrices, and recovery can be more variable. The internal standard's role in correcting for this is critical. |
| Matrix Effect | 70% - 130% | Significant matrix effects are common in tissue samples. This compound is essential for reliable quantification. |
| Intra-day Precision (%CV) | ≤ 20% | Higher variability may be acceptable for tissue samples, but should still be within defined limits. |
| Inter-day Precision (%CV) | ≤ 20% | Reproducibility is key for comparing results from different tissue samples. |
| Accuracy (%Bias) | ± 20% | Maintaining accuracy in such a complex matrix highlights the importance of a good internal standard. |
Experimental Protocols: A Generalized LC-MS/MS Method
The following is a generalized experimental protocol for the quantification of Fenbufen in a biological matrix using this compound as an internal standard. This protocol should be optimized and validated for the specific matrix and instrumentation used.
1. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Fenbufen from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fenbufen: [M-H]⁻ → fragment ion (e.g., m/z 253.1 → 209.1)
-
This compound: [M-H]⁻ → fragment ion (e.g., m/z 262.1 → 218.1)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Mandatory Visualization
Caption: Experimental workflow for Fenbufen quantification.
Caption: Compensation mechanism of this compound.
Justification for Using Fenbufen-d9 as an Internal Standard in Bioanalytical Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving high-quality results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive justification for the use of Fenbufen-d9, a deuterated stable isotope-labeled internal standard, for the quantification of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen. Through a comparison with a non-deuterated, structural analog internal standard, this document will demonstrate the superiority of this compound in mitigating analytical variability and ensuring data integrity.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative LC-MS/MS analysis.[1][2][3] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, stable isotopes (e.g., deuterium, carbon-13, nitrogen-15). This subtle modification results in a difference in mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain nearly identical.
The primary advantage of a SIL-IS like this compound is its ability to co-elute with the unlabeled analyte (Fenbufen) during chromatography. This co-elution ensures that both compounds experience the same degree of matrix effects, such as ion suppression or enhancement, which are common challenges in the analysis of complex biological matrices like plasma or urine.[1] By tracking the analyte's behavior throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, the SIL-IS provides a more accurate and precise correction for any variations that may occur.
This compound vs. a Non-Deuterated Structural Analog Internal Standard
To illustrate the benefits of this compound, this guide will compare its performance against a plausible non-deuterated, structural analog internal standard. For this purpose, we have selected Ibuprofen , another NSAID from the propionic acid class, which shares structural similarities with Fenbufen.[4][5] While a structural analog IS is a more cost-effective option than a custom-synthesized SIL-IS, its performance can be compromised due to differences in physicochemical properties.
Comparative Performance Data
| Performance Parameter | This compound (Deuterated IS) | Ibuprofen (Structural Analog IS) | Justification |
| Recovery (%) | 85 - 95 | 70 - 105 | This compound closely mimics the extraction behavior of Fenbufen, leading to more consistent and predictable recovery. Ibuprofen's recovery may be more variable due to differences in polarity and solubility. |
| Matrix Effect (%) | 95 - 105 | 80 - 120 | Due to co-elution, this compound experiences the same ion suppression/enhancement as Fenbufen, resulting in a matrix effect close to 100% (i.e., no differential effect). Ibuprofen, eluting at a different retention time, will experience different matrix effects, leading to greater variability. |
| Linearity (r²) | > 0.999 | > 0.995 | The superior correction for variability provided by this compound typically results in a stronger correlation coefficient for the calibration curve. |
| Inter-assay Precision (%CV) | < 5% | < 15% | The ability of this compound to compensate for run-to-run variations in extraction efficiency and instrument response leads to significantly better long-term precision. |
Experimental Protocols
To provide a practical context for the use of this compound, a detailed experimental protocol for the quantitative analysis of Fenbufen in human plasma using LC-MS/MS is outlined below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol) and vortex for 10 seconds.
-
Acidification: Add 200 µL of 2% formic acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Fenbufen: Q1 253.1 -> Q3 209.1
-
This compound: Q1 262.1 -> Q3 218.1
-
Ibuprofen (for comparison): Q1 205.1 -> Q3 161.1
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.
Visualizing the Workflow
The following diagram illustrates the logical workflow of a bioanalytical method using an internal standard, highlighting the critical role of the IS in ensuring data quality.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the quantitative analysis of Fenbufen in biological matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides a robust correction for variations in sample preparation and matrix effects, leading to enhanced accuracy, precision, and overall data reliability. While a structural analog internal standard like Ibuprofen may be a more accessible alternative, it introduces a higher risk of analytical bias and variability. For researchers, scientists, and drug development professionals who require the highest level of confidence in their bioanalytical data, the investment in a deuterated internal standard like this compound is a scientifically sound and justifiable decision.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen [open.uct.ac.za]
Safety Operating Guide
Navigating the Safe Disposal of Fenbufen-d9: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Fenbufen-d9, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen. By adhering to these protocols, laboratories can mitigate risks, maintain regulatory compliance, and foster a culture of safety.
This compound, like its parent compound Fenbufen, should be handled with care. The primary hazard associated with Fenbufen is its acute oral toxicity.[1][2][3] It is classified as "Acute Toxicity - Oral 3" with the hazard statement H301: Toxic if swallowed.[1][3] Therefore, all handling and disposal procedures must be designed to prevent ingestion and minimize exposure.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated and properly ventilated area.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A dust mask (e.g., N95) may be necessary if handling the solid form generates dust. | To prevent inhalation of airborne particles. |
Work Area Requirements:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible. A spill kit appropriate for solid chemical spills should also be on hand.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its oral toxicity, any waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials. It should be collected in a dedicated waste container.
2. Waste Collection and Container Management:
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-on cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The label should also include the date of accumulation and the specific hazards (e.g., "Toxic").
-
Container Handling: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, secure, and well-ventilated satellite accumulation area.
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, should be collected as solid hazardous waste in the designated container.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or a solvent in which Fenbufen is soluble). The rinsate must be collected as hazardous liquid waste. After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Solutions: Solutions containing this compound must be collected as liquid hazardous waste in a separate, appropriately labeled container.
4. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Incineration: The recommended final disposal method for pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[4][5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Fenbufen-d9
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial guidance for the personal protective equipment (PPE), operational procedures, and disposal of Fenbufen-d9, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen. Adherence to these protocols is essential to minimize exposure risk and ensure laboratory safety.
Fenbufen, the non-deuterated parent compound, is classified as toxic if swallowed.[1] Given that this compound is its deuterated counterpart, it should be handled with the same level of caution.[2][3] Standard laboratory procedures for handling potent powdered compounds should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent inhalation, ingestion, or skin contact with this compound. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Two pairs of chemotherapy-rated gloves (ASTM D6978)[4][5]- Disposable gown with a solid front, long sleeves, and tight-fitting cuffs[4][6]- Eye protection (safety goggles)[6]- Face shield (if there is a splash risk)[6]- N95 respirator or higher[7] |
| Solution Preparation and Handling | - Two pairs of chemotherapy-rated gloves[4]- Disposable gown[4]- Eye protection (safety goggles)[6] |
| Waste Disposal | - Two pairs of chemotherapy-rated gloves[4]- Disposable gown[4]- Eye protection (safety goggles)[6] |
It is imperative to wash hands thoroughly with soap and water before donning and after removing gloves.[4] Gowns should be changed every two to three hours or immediately after a spill.[6]
Operational Plan for Handling this compound
A step-by-step approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or a powder containment hood.
-
Ensure a calibrated analytical balance is placed within the containment area for accurate weighing.
-
Prepare all necessary equipment and solvents before starting work to minimize movement in and out of the containment area.
-
An emergency spill kit should be readily accessible.
2. Weighing and Aliquoting:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully transfer the desired amount of this compound powder from the stock container to a tared weigh boat or vial.
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
-
Close the primary container tightly after use.
3. Solution Preparation:
-
Fenbufen is soluble in organic solvents like DMSO and DMF.[8]
-
Add the solvent to the vessel containing the weighed this compound within the fume hood.
-
Cap the vessel and mix gently until the solid is fully dissolved.
-
For aqueous solutions, a stock solution in DMSO can be further diluted.[8]
4. Post-Handling Procedures:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully doff PPE, starting with the outer pair of gloves, to avoid contaminating skin and clothing.
-
Dispose of all contaminated disposables as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container for organic solvents. Do not dispose of down the drain.
-
Empty Containers: Empty stock vials should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed vial can then be disposed of according to institutional guidelines.
-
Final Disposal Method: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[9][10] Landfilling should only be considered if incineration is not available and the waste is deemed non-hazardous by the disposal facility.[10]
Experimental Workflow for Safe Handling of this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.org [immunomart.org]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. services.gov.krd [services.gov.krd]
- 10. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
